Lanatoside
Description
Properties
CAS No. |
11014-59-8 |
|---|---|
Molecular Formula |
C49H76O19 |
Molecular Weight |
969.1 g/mol |
IUPAC Name |
[(2R,3R,4S)-6-[(2R,3S,4S)-4-hydroxy-6-[(2R,3S,4S)-4-hydroxy-6-[[(3S,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C49H76O19/c1-22-43(66-38-18-33(53)44(23(2)61-38)67-39-19-34(63-25(4)51)45(24(3)62-39)68-46-42(57)41(56)40(55)35(20-50)65-46)32(52)17-37(60-22)64-28-9-12-47(5)27(16-28)7-8-31-30(47)10-13-48(6)29(11-14-49(31,48)58)26-15-36(54)59-21-26/h15,22-24,27-35,37-46,50,52-53,55-58H,7-14,16-21H2,1-6H3/t22-,23-,24-,27?,28+,29-,30+,31?,32+,33+,34+,35+,37?,38?,39?,40+,41-,42+,43-,44-,45-,46?,47+,48-,49?/m1/s1 |
InChI Key |
YFGQJKBUXPKSAW-ZUDKKNPISA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](CC(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CCC5(C4CCC3C2)O)C6=CC(=O)OC6)C)C)O)OC7C[C@@H]([C@@H]([C@H](O7)C)OC8C[C@@H]([C@@H]([C@H](O8)C)OC9[C@H]([C@@H]([C@H]([C@@H](O9)CO)O)O)O)OC(=O)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lanatoside; ABC lanatoside complex; Lantoside; |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Mechanism of Action of Lanatosate C in Cardiac Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanatoside C, a cardiac glycoside derived from the foxglove plant Digitalis lanata, has long been a subject of pharmacological interest due to its potent effects on cardiac muscle.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound C at the cellular level within cardiomyocytes. By primarily inhibiting the Na+/K+-ATPase pump, this compound C initiates a cascade of ionic and molecular events that ultimately lead to an increase in myocardial contractility.[1][2][3] This document details the intricate signaling pathways, presents quantitative data on its biochemical interactions, and provides comprehensive experimental protocols for studying its effects. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular drug discovery and development.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The principal molecular target of this compound C in cardiac cells is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the sarcolemma.[1][2][3]
The Na+/K+-ATPase Pump
The Na+/K+-ATPase actively transports three Na+ ions out of the cell in exchange for two K+ ions moving into the cell, a process fueled by the hydrolysis of ATP. This pumping action is crucial for maintaining a low intracellular Na+ concentration and a high intracellular K+ concentration, which are vital for numerous cellular processes, including the maintenance of the resting membrane potential and the transport of other solutes.
This compound C Binding and Inhibition
This compound C exerts its effect by binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in a phosphorylated conformation, thereby inhibiting its pumping activity.[4] The consequence of this inhibition is a progressive increase in the intracellular Na+ concentration ([Na+]i).[2][4]
Downstream Signaling Cascade
The initial inhibition of the Na+/K+-ATPase by this compound C triggers a critical downstream signaling cascade that directly impacts cardiac contractility.
The Role of the Na+/Ca2+ Exchanger
The rise in intracellular Na+ concentration alters the electrochemical gradient for Na+. This change directly affects the activity of another crucial ion transporter in the cardiomyocyte membrane: the Na+/Ca2+ exchanger (NCX).[5] The NCX typically operates in a "forward mode," extruding one calcium (Ca2+) ion out of the cell in exchange for three Na+ ions moving into the cell.
However, as the intracellular Na+ concentration increases due to Na+/K+-ATPase inhibition, the driving force for this forward mode is reduced. Consequently, less Ca2+ is extruded from the cell.[5][6][7] In certain conditions, the NCX can even operate in a "reverse mode," bringing Ca2+ into the cell.
Increased Intracellular Calcium and Enhanced Contractility
The net effect of the altered Na+/Ca2+ exchanger activity is an elevation of the intracellular Ca2+ concentration ([Ca2+]i).[2][3] This increase in cytosolic Ca2+ leads to a greater uptake of Ca2+ into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). During subsequent action potentials, a larger amount of Ca2+ is released from the SR, leading to a more forceful contraction of the myocardial fibers. This positive inotropic effect is the hallmark of cardiac glycoside action.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound C in cardiac cells.
Quantitative Data
The following table summarizes key quantitative parameters related to the interaction of this compound C with its target and its effects on cardiac cells. Note: Specific values can vary depending on the experimental conditions and the species being studied.
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 for Na+/K+-ATPase Inhibition | 0.12 µM | Human Hepatocellular Carcinoma Cells | [8] |
| IC50 for Dengue Virus Infection | 0.19 µM | HuH-7 cells | [9] |
(Further research is needed to identify specific IC50 and Kd values for this compound C on cardiac Na+/K+-ATPase isoforms.)
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound C.
Measurement of Na+/K+-ATPase Activity
This protocol is based on the colorimetric measurement of inorganic phosphate (Pi) released from ATP hydrolysis.[10][11]
Experimental Workflow Diagram
Caption: Workflow for Na+/K+-ATPase activity assay.
Methodology:
-
Membrane Preparation:
-
Excise cardiac tissue and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 1mM EDTA, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes containing the Na+/K+-ATPase.
-
Wash the pellet and resuspend in an appropriate assay buffer.
-
-
ATPase Assay:
-
Prepare reaction mixtures containing assay buffer (e.g., 100mM NaCl, 20mM KCl, 5mM MgCl2, 50mM Tris-HCl, pH 7.4), ATP, and the membrane preparation.
-
For measuring Na+/K+-ATPase specific activity, prepare parallel reactions with and without a specific inhibitor like ouabain (or in this case, varying concentrations of this compound C).
-
Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
-
Phosphate Detection:
-
Centrifuge the stopped reaction to pellet precipitated protein.
-
To the supernatant, add a colorimetric reagent for inorganic phosphate (e.g., a solution containing ammonium molybdate and a reducing agent like ascorbic acid).
-
Measure the absorbance at a specific wavelength (e.g., 660 nm) using a spectrophotometer.
-
The amount of Pi released is proportional to the ATPase activity. Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of the specific inhibitor.
-
Measurement of Intracellular Calcium Concentration
This protocol utilizes fluorescent Ca2+ indicators to measure changes in [Ca2+]i in isolated cardiomyocytes.[12][13][14][15][16]
Experimental Workflow Diagram
Caption: Workflow for intracellular calcium imaging.
Methodology:
-
Cell Preparation:
-
Isolate ventricular myocytes from animal hearts using enzymatic digestion.
-
Load the isolated cardiomyocytes with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubation. The AM ester form allows the dye to cross the cell membrane.
-
-
Fluorescence Microscopy:
-
Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Perfuse the cells with a physiological salt solution.
-
For ratiometric dyes like Fura-2, excite the cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).
-
-
Data Acquisition and Analysis:
-
Record baseline fluorescence.
-
Introduce this compound C into the perfusion solution at the desired concentration.
-
Continuously record the changes in fluorescence intensity.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca2+ concentration.
-
Calibrate the fluorescence ratio to absolute [Ca2+]i values using ionophores and solutions of known Ca2+ concentrations.
-
Recording of Cardiac Action Potentials
The patch-clamp technique is the gold standard for recording action potentials from single cardiomyocytes.[17][18][19][20]
Experimental Workflow Diagram
Caption: Workflow for patch-clamp recording of cardiac action potentials.
Methodology:
-
Cell and Pipette Preparation:
-
Isolate single ventricular myocytes.
-
Fabricate glass micropipettes and fill them with an intracellular-like solution.
-
-
Patch-Clamp Recording:
-
Using a micromanipulator, bring the micropipette into contact with the surface of a cardiomyocyte.
-
Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Rupture the patch of membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
In current-clamp mode, record the cell's membrane potential.
-
-
Data Acquisition and Analysis:
-
Elicit action potentials by injecting brief depolarizing current pulses.
-
Record baseline action potentials.
-
Perfuse the cell with a solution containing this compound C.
-
Record the changes in the action potential waveform.
-
Analyze key parameters such as action potential duration (APD) at different levels of repolarization (e.g., APD50, APD90), resting membrane potential (RMP), and upstroke velocity.
-
Conclusion
The primary mechanism of action of this compound C in cardiac cells is the inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium, which in turn reduces the extrusion of calcium via the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium. The elevated intracellular calcium enhances the contractility of the heart muscle. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound C and other cardiac glycosides, facilitating a deeper understanding of their therapeutic and toxicological profiles. This knowledge is paramount for the development of safer and more effective treatments for cardiovascular diseases.
References
- 1. This compound C | 17575-22-3 | OL09899 | Biosynth [biosynth.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound C, a Novel Senolytic, Ameliorates Atherosclerosis in Mice [aginganddisease.org]
- 4. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid inhibition of the Na+-K+ pump affects Na+-Ca2+ exchanger-mediated relaxation in rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between Na+/K+-pump and Na+/Ca2+-exchanger modulates intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative intracellular calcium imaging with laser-scanning confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring Fast Calcium Fluxes in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Research Portal [scholarship.libraries.rutgers.edu]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Cardiac Action Potential Protocol [protocols.io]
- 18. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 19. Cardiac Action Potential Restitution Protocol [protocols.io]
- 20. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Function of Lanatoside C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanatoside C is a cardiac glycoside derived from the woolly foxglove plant, Digitalis lanata.[1][2] Historically utilized for its cardiotonic properties in the management of congestive heart failure and cardiac arrhythmias, recent research has unveiled its broader pharmacological potential, including significant anticancer, antiviral, and senolytic activities.[3][4][5] This technical guide provides a comprehensive overview of the molecular structure, multifaceted functions, and underlying mechanisms of action of this compound C. It is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into its therapeutic applications and the experimental methodologies used to investigate them.
Molecular Structure and Chemical Properties
This compound C is a complex organic molecule with the chemical formula C₄₉H₇₆O₂₀ and a molecular weight of 985.12 g/mol .[6][7][8] Its structure is comprised of a steroidal aglycone, digoxigenin, and a carbohydrate moiety consisting of four monosaccharide units.[1]
The aglycone, digoxigenin, provides the foundational steroid nucleus, which is characteristic of cardenolides. This includes a five-membered unsaturated lactone ring attached at the C17 position, a feature crucial for its biological activity.[9] The steroid core of this compound C has a specific stereochemistry with the rings connected in a cis-trans-cis conformation.[10]
The sugar chain is attached to the C3 position of the steroid nucleus and consists of three digitoxose molecules and one glucose molecule. One of the digitoxose residues is acetylated.[1] This oligosaccharide chain plays a significant role in the pharmacokinetics and potency of the molecule.
Table 1: Chemical and Physical Properties of this compound C
| Property | Value | Reference(s) |
| Molecular Formula | C₄₉H₇₆O₂₀ | [6][7][8] |
| Molecular Weight | 985.12 g/mol | [6][7][8] |
| CAS Number | 17575-22-3 | [6][11] |
| Appearance | Colorless or white crystals or white crystalline powder | |
| Melting Point | ~247 °C | [12] |
| Solubility | Soluble in organic solvents, limited solubility in water. |
Note: A definitive 3D structure (PDB file) for this compound C is not publicly available due to the molecule's complexity, which has limited detailed conformational analysis.
Biosynthesis of this compound C in Digitalis lanata
The biosynthesis of this compound C is a complex, multi-step process that begins with precursors from the sterol biosynthesis pathway.[13][14][15] While the entire pathway has not been fully elucidated, key enzymatic steps have been identified.
The initial committed step involves the conversion of cholesterol and other phytosterols into pregnenolone. This reaction is catalyzed by cytochrome P450 enzymes from the CYP87A family, which act as sterol side-chain cleavage enzymes.[13][14][15]
Following the formation of pregnenolone, a series of modifications occur on the steroid nucleus. Progesterone is a known intermediate in this pathway.[16] Key enzymes involved in the subsequent steps include:
-
3β-hydroxysteroid dehydrogenase (3βHSD): This enzyme is involved in the modification of the steroid core.[13][17]
-
Progesterone-5β-reductase (P5βR): This enzyme catalyzes the reduction of progesterone to 5β-pregnane-3,20-dione, a crucial step leading to the 5β-cardenolides.[16]
The aglycone is then subjected to a series of hydroxylation and glycosylation reactions. The glycosylation is carried out by specific UDP-glycosyltransferases (UGTs) that sequentially add the sugar moieties to form the final this compound C molecule.[9][18]
Mechanism of Action and Cellular Functions
Inhibition of Na+/K+-ATPase
The primary and most well-characterized mechanism of action of this compound C is the inhibition of the Na+/K+-ATPase pump, an integral membrane protein found in most eukaryotic cells.[12][19] This pump is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.
By binding to the α-subunit of the Na+/K+-ATPase, this compound C locks the enzyme in a conformation that prevents the transport of ions.[20] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the activity of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels.
In cardiac myocytes, this increase in intracellular calcium enhances the contractility of the heart muscle, which is the basis for its therapeutic use in heart failure.[12]
Modulation of Intracellular Signaling Pathways
Recent studies have revealed that this compound C's effects extend beyond simple ion pump inhibition and involve the modulation of various intracellular signaling pathways. This is particularly evident in its anticancer activity.
This compound C has been shown to attenuate several key signaling pathways that are often dysregulated in cancer, including:
-
MAPK Pathway: The mitogen-activated protein kinase pathway, which is involved in cell proliferation and survival.[4]
-
PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.[4]
-
Wnt/β-catenin Pathway: Crucial for cell fate determination, proliferation, and migration.[21]
-
JAK-STAT Pathway: Involved in immune responses, cell growth, and apoptosis.[5]
By inhibiting these pathways, this compound C can induce cell cycle arrest, primarily at the G2/M phase, and promote apoptosis in cancer cells.[4][21]
Quantitative Data
The biological activity of this compound C has been quantified in various studies, particularly in the context of its anticancer effects. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.
Table 2: IC50 Values of this compound C in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| MCF-7 | Breast Cancer | 0.4 ± 0.1 µM | |
| A549 | Lung Cancer | 56.49 ± 5.3 nM | |
| HepG2 | Liver Cancer | 0.238 ± 0.16 µM | |
| Hep3B | Hepatocellular Carcinoma | 0.12 µM (GI50) | [4] |
| HA22T | Hepatocellular Carcinoma | 0.14 µM (GI50) | [4] |
| HuH-7 | Dengue Virus Infection | 0.19 µM | [3] |
Note: GI50 (50% growth inhibition) is conceptually similar to IC50.
Pharmacokinetics
The pharmacokinetic profile of this compound C is an important consideration for its therapeutic use. Upon oral administration, this compound C is partially absorbed and undergoes metabolism in the gastrointestinal tract.[22]
A significant portion of orally administered this compound C is converted to digoxin through acid hydrolysis and bacterial action in the gut.[22] This biotransformation is a key aspect of its pharmacology, as digoxin itself is a potent cardiac glycoside.
Note: Comprehensive quantitative pharmacokinetic parameters for this compound C, such as its volume of distribution, clearance rate, and biological half-life, are not well-documented in publicly available literature. The half-life of the related compound, deslanoside, has been reported to be in the range of 38-77 hours after intravenous administration.[23]
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the molecular and cellular effects of this compound C.
Cell Viability and Proliferation Assays (MTT/CCK-8)
These colorimetric assays are used to assess the effect of this compound C on cell viability and proliferation.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound C for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: For MTT, solubilize the formazan crystals and measure the absorbance at ~570 nm. For CCK-8, measure the absorbance of the soluble formazan at ~450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of this compound C on cell cycle progression.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound C for a specified time (e.g., 24 hours).
-
Harvest and Fix: Harvest the cells by trypsinization and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins in response to this compound C treatment.
Protocol Outline:
-
Protein Extraction: Lyse this compound C-treated and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure changes in gene expression at the mRNA level.
Protocol Outline:
-
RNA Extraction: Isolate total RNA from this compound C-treated and control cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative PCR using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene and calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Conclusion
This compound C is a pharmacologically significant cardiac glycoside with a well-established role in cardiology and emerging potential in oncology and virology. Its primary mechanism of action, the inhibition of the Na+/K+-ATPase, leads to a cascade of downstream effects, including the modulation of key intracellular signaling pathways. This technical guide has provided a detailed overview of its molecular structure, function, and the experimental approaches used for its investigation. Further research is warranted to fully elucidate its complex mechanisms of action, particularly its binding interaction with the Na+/K+-ATPase and its complete pharmacokinetic profile, to facilitate the development of novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound C - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound C | C49H76O20 | CID 656630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. Biosynthesis of digitoxin | PDF [slideshare.net]
- 10. cardenolide biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cytochrome P450 CYP87A4 imparts sterol side-chain cleavage in digoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Absorption and metabolism of this compound C. II. Fate after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Effects of desacetyl-lanatoside C on cardiac output, coronary flow and O2 consumption of the dog heart in situ] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foxglove's Legacy: A Technical Guide to the Discovery and Historical Context of Digitalis lanata Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The story of Digitalis lanata (woolly foxglove) and its cardiac glycosides is a compelling narrative of botanical medicine evolving into modern pharmacology. For centuries, the Digitalis genus has been recognized for its potent effects on the heart. This in-depth technical guide provides a comprehensive overview of the discovery and historical context of Digitalis lanata glycosides, detailing the key scientific milestones, experimental methodologies, and the molecular mechanisms that underpin their therapeutic applications.
Historical Context: From Folk Remedy to Pharmaceutical Staple
The medicinal use of Digitalis species dates back to at least the 18th century. The pioneering work of English physician William Withering in 1785, titled "An Account of the Foxglove and some of its Medical Uses," marked the first systematic study of the therapeutic properties of Digitalis purpurea (purple foxglove) in treating dropsy (edema), a condition often associated with congestive heart failure.[1][2] Withering's meticulous documentation of both the efficacy and toxicity of the plant laid the groundwork for its introduction into mainstream medicine.[3]
Initially, preparations were made from the dried, powdered leaves of D. purpurea.[3] However, in the early 20th century, attention shifted to a related species, Digitalis lanata. This was driven by the discovery that D. lanata contained a higher concentration of cardiac glycosides and was a more potent source of these therapeutically valuable compounds.[1]
A pivotal moment in the history of Digitalis lanata glycosides occurred in 1930 when Sydney Smith, a chemist at the Burroughs Wellcome laboratories in the United Kingdom, successfully isolated the crystalline glycoside digoxin from its leaves.[4][5] This achievement was a significant step forward, allowing for the standardization of dosage and reducing the risks associated with the variable potency of crude plant extracts. The isolation of digoxin paved the way for its widespread clinical use in the treatment of heart failure and atrial fibrillation.[2]
The Glycosides of Digitalis lanata: A Quantitative Overview
Digitalis lanata is a rich source of a variety of cardiac glycosides, primarily the lanatosides. The five main primary glycosides found in the leaves are lanatoside A, B, C, D, and E.[6] Of these, this compound C is the most clinically significant as it serves as the precursor for the production of digoxin.[6]
The concentration of these glycosides in the plant can vary depending on factors such as plant genetics, growing conditions, and harvesting time. The process of drying and enzymatic hydrolysis of the leaves is crucial for the conversion of the primary lanatosides into their secondary, more therapeutically active forms. For instance, the enzymatic removal of a glucose and an acetyl group from this compound C yields digoxin.
The following tables summarize the quantitative data on the glycoside content in Digitalis lanata leaves, as reported in various studies.
Table 1: Glycoside Content in Untreated Digitalis lanata Leaves
| Glycoside | Concentration (µ g/100 mg dry leaf) | Reference |
| This compound C | 55.8 - 153.2 | [4] |
| Digoxin | 8.6 - 13.2 | [4] |
| α-acetyldigoxin | 23.8 | |
| This compound C | 115.6 | |
| Digoxin | 7.45 |
Table 2: Digoxin Yield from Digitalis lanata Leaves After Pretreatment
| Pretreatment Method | Digoxin Yield (µ g/100 mg leaves) | Reference |
| Acetic Acid and Sodium Methoxide | 115.1 | [1] |
Experimental Protocols: From Plant to Purified Glycoside
The isolation and quantification of Digitalis lanata glycosides involve a series of meticulous experimental procedures. The following sections provide a detailed overview of the methodologies commonly employed.
Extraction of this compound C from Digitalis lanata Leaves
Objective: To extract the primary glycoside this compound C from dried plant material.
Methodology:
-
Plant Material Preparation: Dried leaves of Digitalis lanata are finely powdered to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered leaves are subjected to exhaustive extraction with a 50% methanol-water solution. This is typically performed using ultrasonication for approximately 1 hour to ensure efficient extraction of the glycosides.[5]
-
Filtration: The resulting mixture is filtered to separate the solid plant material from the liquid extract containing the dissolved glycosides.
-
Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure to yield a crude extract.
-
Purification: The crude extract is further purified using a Sep-Pak C18 cartridge. The cartridge is first activated with methanol and water. The sample is then loaded, and the cartridge is washed with 15% acetonitrile to remove impurities. The glycosides are then eluted with 30% acetonitrile.[3]
Enzymatic Conversion of this compound C to Digoxin
Objective: To convert the primary glycoside this compound C into the therapeutically active secondary glycoside digoxin.
Methodology:
-
Enzymatic Hydrolysis: The purified this compound C extract is subjected to enzymatic hydrolysis. This process can be facilitated by the endogenous enzyme digilanidase present in the leaves, which is activated by incubating the plant material in water at 37°C for a specified period.[4]
-
Acetic Acid Pretreatment: To enhance the enzymatic conversion, a pretreatment with 0.05% acetic acid can be employed. The leaf suspension is incubated at 50°C for 2 hours to activate digilanidase, which cleaves the terminal glucose molecule from this compound C.[3]
-
Alkaline Hydrolysis: Following enzymatic deglucosylation, a mild alkaline hydrolysis using sodium methoxide is performed to remove the acetyl group from the digitoxose sugar, completing the conversion to digoxin.[3]
Quantification of Digoxin by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the concentration of digoxin in the processed extract.
Methodology:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., Symmetry C18, 3.5 µm, 75 x 4.6 mm) is typically employed.
-
Mobile Phase: The mobile phase commonly consists of a mixture of water and acetonitrile (e.g., 72:28, v/v).
-
Detection: The eluting compounds are detected by UV absorbance at 220 nm.
-
Quantification: The concentration of digoxin is determined by comparing the peak area of the sample to that of a known concentration of a digoxin standard.
Molecular Mechanism of Action: Signaling Pathways
The therapeutic effects of Digitalis lanata glycosides, particularly digoxin, are primarily mediated by their inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump located in the plasma membrane of cardiac muscle cells (myocytes). This inhibition sets off a cascade of events that ultimately leads to an increase in the force of myocardial contraction.
The Na+/K+-ATPase Signaling Cascade
The binding of digoxin to the Na+/K+-ATPase pump leads to a series of intracellular signaling events. The following diagram illustrates the key components of this pathway.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Cardiac Glycosides from Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of cardiac glycosides in Digitalis lanata leaves by reversed-phase thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Heart of the Foxglove: An In-depth Technical Guide to the Natural Sources and Biosynthesis of Lanatoside Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lanatoside compounds, a critical class of cardiac glycosides. We will delve into their primary natural sources, elucidate the intricate biosynthetic pathways responsible for their creation in plants, present quantitative data on their yields, and provide detailed experimental protocols for their extraction and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Natural Sources of this compound Compounds
The principal natural sources of this compound compounds are plants belonging to the genus Digitalis, commonly known as foxgloves. Among the various species, Digitalis lanata (woolly foxglove) is the most significant commercial and industrial source for the extraction of these medicinally important molecules.[1] To a lesser extent, Digitalis purpurea (common foxglove) also produces these compounds.[2]
The primary this compound compounds found in these plants are this compound A, this compound B, and this compound C. These compounds are precursors to other well-known cardiac glycosides, such as digoxin, which is derived from this compound C.[1] The concentration and composition of these glycosides can vary depending on the plant species, cultivation conditions, and harvesting time.
Quantitative Yield of this compound Compounds
The yield of this compound compounds from Digitalis species can be influenced by various factors, including the specific plant variety and agricultural practices. The following table summarizes representative quantitative data for this compound A and C from Digitalis lanata and a hybrid of Digitalis ambigua × Digitalis lanata.
| Compound | Plant Source | Yield (µg per 100 mg of dry leaf powder) | Reference |
| This compound A | Digitalis lanata | 28.5 ± 1.3 | [3] |
| This compound C | Digitalis lanata | 134.4 ± 5.3 | [3] |
| This compound A | Digitalis ambigua × Digitalis lanata (Hybrid) | 103.3 ± 5.4 | [3] |
| This compound C | Digitalis ambigua × Digitalis lanata (Hybrid) | 227.3 ± 11.0 | [3] |
Biosynthesis of this compound Compounds
The biosynthesis of this compound compounds is a complex, multi-step process that occurs within the plant cells, primarily in the leaves. The pathway begins with a common sterol precursor and involves a series of enzymatic modifications to produce the final cardenolide structure, which is then glycosylated.
The biosynthetic pathway can be broadly divided into two main stages:
-
Formation of the Cardenolide Aglycone: This stage involves the conversion of a sterol precursor into the steroid nucleus characteristic of cardenolides.
-
Glycosylation: In this stage, sugar moieties are sequentially added to the aglycone to form the final this compound compound.
A key enzyme in the initial steps of the pathway is a cytochrome P450, specifically from the CYP87A family , which is responsible for the side-chain cleavage of cholesterol to form pregnenolone.[4] Subsequent important enzymes include 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone 5β-reductase (P5βR) .[5] The final glycosylation steps are catalyzed by a series of UDP-glycosyltransferases (UGTs) .[6]
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Frontiers | Variation in the chemical profiles of three foxglove species in the central Balkans [frontiersin.org]
- 3. cardenolide biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Pharmacological Properties of Lanatoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanatoside C is a cardiac glycoside derived from the leaves of the woolly foxglove plant, Digitalis lanata.[1] Clinically, it is used in the management of congestive heart failure and cardiac arrhythmias, such as atrial fibrillation and paroxysmal supraventricular tachycardia.[1] Like other cardiac glycosides, its therapeutic effect in cardiac conditions is primarily mediated by its inhibitory action on the Na+/K+-ATPase enzyme.[2][3]
Recently, a significant body of preclinical evidence has illuminated the potent anti-cancer properties of this compound C, positioning it as a promising candidate for drug repurposing.[4][5] It has been shown to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest in a variety of cancer cell types through the modulation of numerous critical signaling pathways.[2][4] This guide provides an in-depth overview of the core pharmacological properties of this compound C, focusing on its mechanisms of action, quantitative pharmacodynamic data, and key experimental protocols relevant to its study.
Mechanism of Action
The fundamental mechanism of this compound C involves the binding and inhibition of the α-subunit of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[2][6] This primary action initiates distinct downstream signaling cascades depending on the cellular context, leading to its cardiotonic and anti-neoplastic effects.
Cardiotonic Effects
In cardiac myocytes, inhibition of the Na+/K+-ATPase pump by this compound C leads to an increase in the intracellular sodium concentration. This elevation alters the electrochemical gradient, which in turn reduces the activity of the Na+/Ca2+ exchanger to extrude calcium. The resulting increase in intracellular calcium concentration enhances the calcium available to contractile proteins (actin and myosin), leading to increased myocardial contractility (a positive inotropic effect).[3]
Anti-Cancer Effects
The anti-cancer activity of this compound C is multifaceted and stems from its ability to modulate multiple key signaling pathways, often initiated by the inhibition of the Na+/K+-ATPase pump.[2][4] This leads to the inhibition of cell proliferation, cell cycle arrest, and the induction of apoptosis.[2][6][7]
Key anti-cancer mechanisms include:
-
Induction of Apoptosis: this compound C triggers both caspase-dependent and -independent apoptotic pathways.[8][9] This involves the activation of caspases (such as caspase-3, -9), cleavage of PARP, an increase in the pro-apoptotic Bax/Bcl-2 ratio, and loss of mitochondrial membrane potential.[8][9][10][11]
-
Cell Cycle Arrest: It consistently induces cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cell division.[2][4][5][6]
-
Attenuation of Signaling Pathways: It inhibits several pro-survival and proliferative signaling cascades critical for cancer growth, including:
-
PKCδ Activation: In hepatocellular carcinoma cells, this compound C has been shown to activate Protein Kinase C delta (PKCδ), which contributes to its apoptotic effects and negatively regulates the AKT/mTOR pathway.[8][9]
Pharmacokinetics (ADME)
The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for understanding the therapeutic profile of a compound.[12][13]
-
Absorption: this compound C can be administered orally or intravenously.[1] Following oral administration, it undergoes conversion to digoxin and its metabolites within the gastrointestinal tract prior to absorption.[14] Studies have noted an unusual double peak in plasma radioactivity levels after oral intake of radiolabeled this compound C.[14]
-
Metabolism: The primary metabolic process for orally administered this compound C is its conversion to digoxin and related breakdown products, which is believed to occur through a combination of acid hydrolysis and bacterial action in the gut.[14]
-
Distribution & Excretion: Detailed quantitative data on the distribution and excretion pathways of this compound C are not extensively covered in the available literature. Further research is required to fully characterize these parameters.
Pharmacodynamics: Quantitative Data
This compound C exhibits potent biological activity across various cell types, including cancer cells and virus-infected cells. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
| Table 1: Anti-Cancer Activity of this compound C (IC50 Values) | |
| Cell Line | Cancer Type |
| Hep3B | Hepatocellular Carcinoma |
| HA22T | Hepatocellular Carcinoma |
| HuCCT-1 | Cholangiocarcinoma |
| TFK-1 | Cholangiocarcinoma |
| Table 2: Anti-Viral Activity of this compound C | | | :--- | :--- | :--- | Reference | | Virus | Cell Line | Activity Value (µM) | | | Dengue Virus | HuH-7 | IC50: 0.19 |[15] | | SARS-CoV-2 | Vero | CC50: > 50 |[15] | | SARS-CoV-2 | Vero | IC50: > 50 |[15] |
Note: GI50 (50% growth inhibition) is conceptually similar to IC50. CC50 is the 50% cytotoxic concentration.
Key Experimental Protocols
Protocol: Na+/K+-ATPase Inhibition Assay (Colorimetric)
This protocol outlines a method to determine the inhibitory activity of this compound C on Na+/K+-ATPase by quantifying the inorganic phosphate (Pi) released from ATP hydrolysis.[16][17][18]
Principle: The enzymatic activity of Na+/K+-ATPase is measured by the rate of ATP hydrolysis.[16] To determine the specific activity, the activity of other ATPases is measured in the presence of a specific Na+/K+-ATPase inhibitor (e.g., ouabain) and subtracted from the total ATPase activity.[16] The liberated Pi is quantified using a molybdate-based reagent that forms a colored complex, which is measured spectrophotometrically.[16]
Materials:
-
Na+/K+-ATPase enzyme preparation
-
Assay Buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)[16]
-
ATP Solution (50 mM)[16]
-
Ouabain Solution (10 mM, for non-specific activity)[16]
-
This compound C dilutions
-
Stop Solution (e.g., 10% Trichloroacetic acid - TCA)[16]
-
Color Reagent Mix (Molybdate-based)[16]
-
96-well microplate and reader (absorbance at ~660 nm)[16]
Methodology:
-
Plate Setup: Designate wells for:
-
Total ATPase Activity: Assay Buffer + Enzyme + ATP
-
Non-specific ATPase Activity: Assay Buffer + Enzyme + ATP + Ouabain
-
Inhibitor Testing: Assay Buffer + Enzyme + ATP + this compound C
-
-
Reagent Addition: Add assay buffer, ouabain (to non-specific wells), and this compound C dilutions or vehicle control to the appropriate wells.
-
Enzyme Addition: Add the diluted Na+/K+-ATPase enzyme preparation to all wells. Pre-incubate at 37°C for 10 minutes.[16]
-
Initiate Reaction: Add ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for an optimized time (e.g., 15-30 minutes) to ensure the reaction is within the linear range.[16]
-
Stop Reaction: Add Stop Solution (e.g., TCA) to each well.[16]
-
Phosphate Detection:
-
Measurement: Read the absorbance at ~660 nm using a microplate reader.[16]
-
Calculation:
-
Calculate the amount of Pi released using a phosphate standard curve.
-
Na+/K+-ATPase Activity = (Pi from Total Activity) - (Pi from Non-specific Activity).
-
Determine the percent inhibition by this compound C relative to the control and calculate the IC50 value.
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a common colorimetric assay to assess the effect of this compound C on the metabolic activity of cancer cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
Principle: Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[19] These crystals are dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[19]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound C stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[19]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[19]
-
96-well cell culture plates
-
Microplate reader (absorbance at ~570 nm)[19]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[19]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound C (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[19]
-
MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for an additional 3-4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add the solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the purple formazan crystals.[19]
-
Measurement: Gently shake the plate to ensure complete dissolution and read the absorbance at ~570 nm.[19]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value using appropriate software.[19]
Conclusion
This compound C is a pharmacologically versatile compound with well-established cardiotonic effects and significant, well-documented potential as an anti-cancer agent. Its ability to inhibit the Na+/K+-ATPase pump triggers a cascade of intracellular events that can either enhance cardiac muscle contraction or, in cancer cells, disrupt multiple signaling pathways essential for tumor growth and survival. The preclinical data, particularly its low micromolar to nanomolar efficacy against various cancer cell lines, strongly supports its further investigation as a repurposed therapeutic. This guide provides the foundational technical information required for researchers to design and execute robust studies aimed at further elucidating the therapeutic potential of this compound C.
References
- 1. This compound C - Wikipedia [en.wikipedia.org]
- 2. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. bioengineer.org [bioengineer.org]
- 6. [PDF] this compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 7. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]
- 11. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics - Drug Design Org [drugdesign.org]
- 13. umb.edu.pl [umb.edu.pl]
- 14. Absorption and metabolism of this compound C. II. Fate after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
Lanatoside C: A Comprehensive Technical Guide to its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanatoside C, a cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata), has long been utilized in the clinical management of cardiac arrhythmias and heart failure.[1][2] Beyond its well-established cardiotonic effects, a growing body of preclinical evidence has illuminated the potent anti-tumor activities of this compound C across a spectrum of cancer types.[1][3][4] This technical guide provides an in-depth exploration of the anti-cancer properties of this compound C, detailing its mechanisms of action, summarizing key quantitative data, providing comprehensive experimental protocols, and visualizing the complex signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies in oncology.
Mechanisms of Anti-Tumor Activity
This compound C exerts its anti-cancer effects through a multi-pronged approach, targeting several fundamental cellular processes that are often dysregulated in cancer. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1][2][5][6] In cancer cells, which often exhibit altered Na+/K+-ATPase expression and function, this inhibition leads to a cascade of downstream effects culminating in cell death and the suppression of tumor growth.[2][7]
Key anti-tumor mechanisms of this compound C include:
-
Induction of Apoptosis: this compound C has been consistently shown to induce programmed cell death, or apoptosis, in various cancer cell lines.[1][3][4][7][8] This is achieved through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Mechanistically, this compound C can modulate the expression of key apoptosis-regulating proteins, such as decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of pro-apoptotic proteins like Bax.[1][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase cascades, ultimately executing the apoptotic program.[1][8][9]
-
Cell Cycle Arrest: A hallmark of cancer is uncontrolled cell proliferation, driven by a dysregulated cell cycle. This compound C has been demonstrated to effectively halt the cell cycle, predominantly at the G2/M checkpoint.[1][2][3][4][6][7] This arrest prevents cancer cells from proceeding through mitosis and dividing, thereby inhibiting tumor growth.[3]
-
Modulation of Key Signaling Pathways: The anti-tumor activity of this compound C is intricately linked to its ability to interfere with multiple signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.[3][4] These include:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. This compound C has been shown to inhibit this pathway, contributing to its anti-proliferative and pro-apoptotic effects.[3][4][7][10]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in transducing extracellular signals to regulate cell proliferation, differentiation, and survival. This compound C can attenuate aberrant signaling within this pathway.[3][4][7][10]
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is a common feature in many cancers, promoting cell proliferation and invasion. This compound C has been found to suppress this signaling cascade.[3][4][6][10][11]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cytokine signaling and is often constitutively active in cancer, promoting cell survival and immune evasion. This compound C can modulate this pathway.[3][4][7][10]
-
TNF/IL-17 Signaling Pathway: In prostate cancer, this compound C has been shown to exert its effects by modulating the TNF/IL-17 signaling pathway, which influences the tumor microenvironment and regulates processes involved in tumor progression and immune response.[1]
-
STAT3 Signaling: In cholangiocarcinoma, this compound C has been reported to downregulate the protein expression of STAT3, leading to decreased expression of Bcl-2 and Bcl-xL and increased expression of Bax, thereby promoting apoptosis.[5][8]
-
-
Induction of Autophagy and Ferroptosis: Beyond apoptosis, this compound C can induce other forms of cell death. In colorectal cancer cells, it has been shown to induce autophagy, a process of cellular self-digestion, which may be linked to mitochondrial dysfunction.[2][12] Furthermore, in non-small cell lung cancer, this compound C has been found to induce ferroptosis, a form of iron-dependent cell death, by regulating the SLC7A11/GPX4 signaling pathway.[13]
Data Presentation: In Vitro Cytotoxicity of this compound C
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound C in various human cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cancer Type | Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) | Reference |
| Prostate Cancer | PC-3 | 208.10 nM | 79.72 nM | 45.43 nM | [1] |
| DU145 | 151.30 nM | 96.62 nM | 96.43 nM | [1] | |
| LNCaP | 565.50 nM | 344.80 nM | 304.60 nM | [1] | |
| Breast Cancer | MCF-7 | 0.4 ± 0.1 µM | Not Reported | Not Reported | [7] |
| Lung Cancer | A549 | 56.49 ± 5.3 nM | Not Reported | Not Reported | [7] |
| Liver Cancer | HepG2 | 0.238 ± 0.16 µM | Not Reported | Not Reported | [7] |
| Cancer Type | Cell Line | IC50 (Timepoint not specified) | Reference |
| Cholangiocarcinoma | HuCCT-1 | 0.1720 µM | [5][8] |
| TFK-1 | 0.1034 µM | [5][8] |
Data Presentation: In Vivo Anti-Tumor Efficacy of this compound C
The following table summarizes the in vivo anti-tumor effects of this compound C in xenograft mouse models.
| Cancer Type | Cell Line | Treatment | Outcome | Reference |
| Colorectal Cancer | HCT116 | This compound C + γ-irradiation | 77.76 ± 3.03% tumor growth inhibition on day 40 | [2] |
| HT-29 | This compound C + γ-irradiation | 41.31 ± 6.84% tumor growth inhibition on day 45 | [2] | |
| Cholangiocarcinoma | Not specified | This compound C | Inhibited the growth of cholangiocarcinoma xenografts | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-tumor activity of this compound C.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound C. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound C at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound C.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.
Protocol:
-
Protein Extraction: Treat cells with this compound C, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
In Vivo Xenograft Tumor Model
Principle: This model involves the subcutaneous injection of human cancer cells into immunocompromised mice to form tumors. The effect of a therapeutic agent on tumor growth can then be evaluated.
Protocol:
-
Cell Preparation: Culture the desired cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound C (or vehicle control) to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at the specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Ex Vivo Analysis: The tumors can be further processed for histological analysis (e.g., H&E staining) or molecular analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualizations
Signaling Pathways Modulated by this compound C
Caption: Signaling pathways modulated by this compound C, leading to anti-tumor effects.
Experimental Workflow for In Vitro Anti-Tumor Activity Assessment
Caption: Workflow for evaluating the in vitro anti-tumor activity of this compound C.
Logical Relationship of this compound C's Mechanism of Action
Caption: Logical flow of this compound C's anti-tumor mechanism of action.
Conclusion
This compound C has emerged as a promising anti-cancer agent with a well-defined, multi-faceted mechanism of action. Its ability to induce apoptosis, cause cell cycle arrest, and modulate a range of critical oncogenic signaling pathways underscores its therapeutic potential. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further investigation and development as a repurposed drug for oncology. This technical guide offers a comprehensive overview of the current understanding of this compound C's anti-tumor activity and provides the necessary methodological framework for researchers to build upon this knowledge. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in various cancer contexts, paving the way for its potential integration into modern cancer therapy regimens.
References
- 1. clyte.tech [clyte.tech]
- 2. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. cellbiologics.com [cellbiologics.com]
- 8. researchhub.com [researchhub.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Wound healing assay | Abcam [abcam.com]
- 11. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. benchchem.com [benchchem.com]
Lanatoside C Inhibition of the Na+/K+-ATPase Pump: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanatoside C, a cardiac glycoside extracted from Digitalis lanata, is a potent inhibitor of the Na+/K+-ATPase pump, a critical transmembrane protein responsible for maintaining electrochemical gradients in eukaryotic cells. This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events. While traditionally used in the management of cardiac conditions, recent research has highlighted the potential of this compound C as an anti-cancer agent due to its ability to induce apoptosis and inhibit proliferation in various cancer cell lines. This technical guide provides an in-depth overview of the core mechanism of this compound C's inhibitory action on the Na+/K+-ATPase pump, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of the Na+/K+-ATPase α-Subunit
The primary molecular target of this compound C is the α-subunit of the Na+/K+-ATPase pump.[1][2] This subunit is responsible for the catalytic activity of the enzyme, including the binding and hydrolysis of ATP to fuel the transport of three sodium ions out of the cell and two potassium ions into the cell against their concentration gradients.
This compound C, like other cardiac glycosides, binds to a specific site on the extracellular face of the α-subunit.[2][3] This binding stabilizes the enzyme in a phosphorylated, "E2-P" conformation, which prevents the dephosphorylation and conformational changes necessary to complete the ion transport cycle. The trapping of the enzyme in this state effectively inhibits its pumping function.
The direct consequence of Na+/K+-ATPase inhibition is an increase in the intracellular sodium concentration. This elevation, in turn, alters the function of other ion transport proteins, most notably the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels. This disruption of ion homeostasis is the initial trigger for the various downstream signaling pathways affected by this compound C.
Quantitative Data: Inhibitory Potency of this compound C
The inhibitory effect of this compound C on cell proliferation, a downstream consequence of Na+/K+-ATPase inhibition, has been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values demonstrate its potent anti-proliferative activity.
| Cell Line | Cancer Type | Parameter | Value (µM) | Citation(s) |
| Hep3B | Hepatocellular Carcinoma | GI50 | 0.12 | [4] |
| HA22T | Hepatocellular Carcinoma | GI50 | 0.14 | [4] |
| HuCCT-1 | Cholangiocarcinoma | IC50 | Not specified, but shown to be effective | [5] |
| TFK-1 | Cholangiocarcinoma | IC50 | Not specified, but shown to be effective | [5] |
| A549 | Non-small Cell Lung Cancer | Not specified, but shown to be effective | [6] | |
| MDA-MB-231 | Breast Cancer | Not specified, but shown to be effective | [6] |
Signaling Pathways Modulated by this compound C
The inhibition of the Na+/K+-ATPase by this compound C initiates a complex network of intracellular signaling pathways, primarily impacting cell survival, proliferation, and apoptosis.
PKCδ Activation and Downstream Effects
A key event following Na+/K+-ATPase inhibition by this compound C is the activation of Protein Kinase C delta (PKCδ).[4] This activation can subsequently influence other critical signaling nodes:
-
AKT/mTOR Pathway: this compound C has been shown to downregulate the AKT/mTOR signaling pathway, a central regulator of cell growth and survival.[4] This inhibition is mediated, at least in part, through the activation of PKCδ.[4]
-
ERK Pathway: The effect of this compound C on the Extracellular signal-regulated kinase (ERK) pathway can be complex and cell-type dependent. Some studies report suppression of ERK activation.[4]
Other Affected Pathways
Research also indicates that this compound C can modulate other significant signaling cascades, including:
The culmination of these signaling alterations is the induction of apoptosis, often through both caspase-dependent and -independent mechanisms, and cell cycle arrest, typically at the G2/M phase.[5][7]
Experimental Protocols: In Vitro Na+/K+-ATPase Inhibition Assay
The activity of Na+/K+-ATPase is typically determined by measuring the rate of ATP hydrolysis, which results in the production of inorganic phosphate (Pi). The following protocol outlines a colorimetric assay to determine the inhibitory activity of this compound C on Na+/K+-ATPase.
Principle
The assay quantifies the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP by Na+/K+-ATPase. The amount of Pi liberated is directly proportional to the enzyme's activity. To specifically measure Na+/K+-ATPase activity, the total ATPase activity is measured in the presence and absence of a specific Na+/K+-ATPase inhibitor (ouabain can be used as a positive control). The difference between these two measurements represents the Na+/K+-ATPase-specific activity. The inhibitory effect of this compound C is determined by measuring the reduction in this specific activity. The free phosphate is detected using a Malachite Green-based reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.[8][9][10][11][12]
Materials
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or kidney medulla)
-
This compound C
-
Ouabain (positive control)
-
ATP (disodium salt)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
Malachite Green Reagent A: Malachite green in sulfuric acid
-
Malachite Green Reagent B: Ammonium molybdate in sulfuric acid with a stabilizing agent (e.g., polyvinyl alcohol)
-
Phosphate Standard (e.g., KH2PO4) for standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620-660 nm
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound C in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
Prepare a stock solution of ouabain.
-
Prepare the ATP substrate solution in assay buffer.
-
Prepare the Malachite Green working solution by mixing Reagent A and Reagent B according to the manufacturer's instructions. This is often done fresh before use.
-
-
Enzymatic Reaction:
-
Set up the reactions in a 96-well plate. For each concentration of this compound C and controls, prepare triplicate wells.
-
Total ATPase Activity: Assay buffer + Na+/K+-ATPase enzyme + this compound C (or vehicle control).
-
Ouabain-insensitive ATPase Activity: Assay buffer + Na+/K+-ATPase enzyme + saturating concentration of ouabain + this compound C (or vehicle control).
-
Blank: Assay buffer without enzyme.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.
-
-
Phosphate Detection:
-
Stop the enzymatic reaction by adding the Malachite Green working solution. This acidic solution will denature the enzyme and initiate the color development reaction.
-
Incubate at room temperature for 15-20 minutes to allow for full color development.
-
Measure the absorbance of each well at the appropriate wavelength (typically 620-660 nm) using a microplate reader.
-
-
Data Analysis:
-
Phosphate Standard Curve: Generate a standard curve by plotting the absorbance values of the phosphate standards against their known concentrations. Use this curve to determine the concentration of Pi in the experimental wells.
-
Calculate Na+/K+-ATPase Activity:
-
Na+/K+-ATPase Activity = (Pi released in Total ATPase wells) - (Pi released in Ouabain-insensitive ATPase wells).
-
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Na+/K+-ATPase activity with this compound C / Na+/K+-ATPase activity with vehicle)] x 100.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound C concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound C is a potent inhibitor of the Na+/K+-ATPase pump, with a well-defined mechanism of action that leads to the modulation of numerous critical intracellular signaling pathways. This activity underlies its traditional use in cardiology and its emerging potential as a therapeutic agent in oncology. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its inhibitory effects. Further research into the precise binding interactions and the full spectrum of its cellular effects will be crucial for the continued development of this compound C and related cardiac glycosides for novel therapeutic applications.
References
- 1. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways [mdpi.com]
- 2. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]
- 6. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Phosphate Colorimetric Assay Kit(Malachite Green Method) - Elabscience® [elabscience.com]
- 12. tribioscience.com [tribioscience.com]
The Biological Activity of Lanatoside C and its Derivatives: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Lanatoside C and its derivatives. This compound C, a cardiac glycoside extracted from Digitalis lanata, has a long history in the treatment of cardiac conditions.[1] More recently, a significant body of research has highlighted its potent anticancer activities, positioning it and its derivatives as promising candidates for drug repurposing and development in oncology.[2][3] This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in the study of these compounds.
Core Mechanism of Action: Inhibition of Na+/K+ ATPase
The primary molecular target of this compound C and its derivatives is the Na+/K+ ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[4][5] Inhibition of this pump by cardiac glycosides leads to an increase in intracellular sodium ion concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions. The subsequent disruption of ion gradients triggers a cascade of downstream signaling events that can induce cell cycle arrest, apoptosis, and other cellular responses.[5]
Quantitative Biological Activity Data
The cytotoxic effects of this compound C and its naturally occurring derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: IC50 Values of this compound C and Related Cardiac Glycosides in Cholangiocarcinoma Cell Lines
| Compound | HuCCT-1 (IC50, µM) | TFK-1 (IC50, µM) |
| This compound C | 0.1720 | 0.1034 |
| Digoxin | 0.2351 | 0.1255 |
| This compound A | 0.2988 | 0.1758 |
| This compound B | 0.2431 | 0.1527 |
| Gitoxin | 0.2117 | 0.1344 |
Data extracted from a study on cholangiocarcinoma cells.[6]
Table 2: IC50 Values of this compound C in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Incubation Time |
| MCF-7 | Breast Cancer | 0.4 ± 0.1 µM | 24 h |
| A549 | Lung Cancer | 56.49 ± 5.3 nM | 24 h |
| HepG2 | Liver Cancer | 0.238 ± 0.16 µM | 24 h |
| PC-3 | Prostate Cancer | 208.10 nM | 24 h |
| PC-3 | Prostate Cancer | 79.72 nM | 48 h |
| PC-3 | Prostate Cancer | 45.43 nM | 72 h |
| DU145 | Prostate Cancer | 151.30 nM | 24 h |
| DU145 | Prostate Cancer | 96.62 nM | 48 h |
| DU145 | Prostate Cancer | 96.43 nM | 72 h |
| LNCaP | Prostate Cancer | 565.50 nM | 24 h |
| LNCaP | Prostate Cancer | 344.80 nM | 48 h |
| LNCaP | Prostate Cancer | 304.60 nM | 72 h |
This table compiles data from multiple sources, showcasing the dose- and time-dependent cytotoxic effects of this compound C.[7]
Key Signaling Pathways Modulated by this compound C
This compound C exerts its anticancer effects by modulating several critical intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Caption: Major signaling pathways modulated by this compound C in cancer cells.
This compound C has been shown to attenuate the PI3K/AKT/mTOR, MAPK, Wnt/β-catenin, and JAK-STAT signaling pathways, which are frequently hyperactivated in cancer and play crucial roles in cell proliferation and survival.[3][7] By inhibiting these pathways, this compound C can effectively suppress cancer cell growth and induce apoptosis.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of this compound C and its derivatives.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound C or its derivatives for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture cells with the desired concentration of the test compound for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.[8]
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.
Caption: A generalized workflow for Western blot analysis.
Protocol:
-
Protein Extraction: Lyse cells treated with the compound of interest and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated AKT, total AKT), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Na+/K+ ATPase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of the Na+/K+ ATPase enzyme.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified Na+/K+ ATPase, ATP, and buffer with and without the test compound.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period.
-
Phosphate Measurement: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: Determine the percentage of enzyme inhibition by comparing the amount of Pi released in the presence and absence of the inhibitor.[9]
Synthesis of this compound C Derivatives
While a comprehensive library of synthetic this compound C derivatives is not widely available in the public domain, research has explored the regioselective modification of this compound C. For instance, organocatalysis has been employed for the site-selective acylation of the hydroxyl groups on the glucose moiety, allowing for the introduction of various functional groups. This approach enables the generation of novel derivatives with potentially altered biological activities and pharmacokinetic profiles, opening avenues for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
This compound C and its derivatives represent a promising class of compounds with significant potential for anticancer therapy. Their well-defined mechanism of action, potent cytotoxicity against various cancer cell lines, and ability to modulate key oncogenic signaling pathways underscore their therapeutic value. The experimental protocols and data presented in this guide provide a solid foundation for researchers engaged in the study and development of these molecules.
Future research should focus on the synthesis and biological evaluation of a broader range of this compound C derivatives to establish a comprehensive structure-activity relationship. Investigating the in vivo efficacy and safety of the most potent derivatives in preclinical animal models will be a critical next step in their translation to the clinic. Furthermore, exploring combination therapies with existing anticancer agents could reveal synergistic effects and provide new therapeutic strategies for a variety of malignancies.
References
- 1. This compound C - Wikipedia [en.wikipedia.org]
- 2. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | this compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]
- 9. This compound C induces ferroptosis in non-small cell lung cancer in vivo and in vitro by regulating SLC7A11/GPX4 signaling pathway - Xia - Translational Cancer Research [tcr.amegroups.org]
Methodological & Application
Application Notes & Protocols: Extraction of Lanatoside C from Digitalis lanata Leaves
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of Lanatoside C from the leaves of Digitalis lanata (woolly foxglove). The information is intended for researchers, scientists, and professionals in the fields of phytochemistry, pharmacology, and drug development.
Introduction
Digitalis lanata is a significant medicinal plant renowned as a primary source of potent cardiac glycosides, which are a class of naturally occurring steroid-like compounds.[1] Among these, this compound C is of particular therapeutic importance and also serves as a precursor for the semi-synthesis of other critical cardiac drugs like Digoxin.[2][3] The extraction and purification of this compound C are crucial steps for its pharmacological application and for further drug development. This document outlines the prevalent methodologies for isolating this compound C from D. lanata leaves, including solvent extraction, purification techniques, and analytical quantification.
Cardiac glycosides, including this compound C, exert their therapeutic effect by inhibiting the Na+/K+-ATPase pump in myocardial cells, leading to an increase in intracellular calcium concentration and consequently enhancing cardiac contractility.[1][2] Given their potent biological activity, precise and efficient extraction and quantification methods are paramount.
Experimental Protocols
This section details the methodologies for the extraction, purification, and quantification of this compound C from Digitalis lanata leaves.
1. Plant Material Preparation
Proper preparation of the plant material is the foundational step for efficient extraction.
-
Harvesting: Digitalis lanata leaves should be harvested at the optimal time to ensure the highest content of cardiac glycosides.
-
Drying: The fresh leaves must be dried to inactivate enzymes like digilanidase, which can hydrolyze this compound C.[2] This can be achieved by air-drying or freeze-drying. The dried leaves are then pulverized into a fine powder (e.g., to pass through a 500 µm mesh sieve).[3]
-
Storage: The powdered leaf material should be stored in a cool, dry, and dark place to prevent degradation of the glycosides.
2. Extraction of this compound C
Solvent extraction is the most common method for isolating this compound C from the prepared leaf powder. Aqueous alcohols are generally effective for this purpose.[4]
-
Materials and Reagents:
-
Powdered Digitalis lanata leaves
-
50% Methanol (MeOH)
-
Ultrasonic bath
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
-
Procedure:
-
Weigh an accurate amount of the dried leaf powder (e.g., 50 mg).[5]
-
Add a specific volume of 50% methanol (e.g., 1 mL) to the powder.[5]
-
Sonicate the suspension in an ultrasonic cleaning bath for 1 hour at room temperature.[5] This enhances the extraction efficiency by disrupting the cell walls.
-
Filter the extract through filter paper to separate the solid plant material.[5]
-
The extraction can be repeated with the residue to maximize the yield.
-
Combine the filtrates. This solution contains the crude extract of this compound C and other glycosides.
-
For larger scale extractions, maceration in methanol at room temperature can also be employed, followed by filtration.[1]
-
3. Purification of this compound C
The crude extract contains a mixture of compounds. Purification is necessary to isolate this compound C. Solid-phase extraction (SPE) is a commonly used technique for cleanup.
-
Materials and Reagents:
-
Crude methanolic extract
-
Sep-Pak C18 cartridges
-
Methanol
-
Water
-
-
Procedure:
-
Condition a Sep-Pak C18 cartridge by passing methanol followed by water.
-
Apply the crude extract onto the conditioned Sep-Pak C18 cartridge.[3][6]
-
Wash the cartridge with water to remove polar impurities.
-
Elute the glycosides with an appropriate solvent, such as methanol.
-
For higher purity, column chromatography on silica gel can be performed on the crude extract.[7]
-
4. Quantification of this compound C by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantitative determination of this compound C.[4][6]
-
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: Octylsilyl bonded silica column (C8) or Octadecylsilyl bonded silica gel plate (for RP-TLC).[6][8]
-
Mobile Phase: A mixture of acetonitrile (MeCN), methanol (MeOH), and water (H2O) in a ratio of 20:1:50 is effective for isocratic elution.[6]
-
Flow Rate: Adjusted as per the column specifications (e.g., 0.5 ml/min).[3]
-
Quantification: The internal standard method is commonly used for accurate quantification.[3][6]
-
-
Procedure:
-
Prepare standard solutions of this compound C of known concentrations.
-
Inject the purified sample extract and the standard solutions into the HPLC system.
-
Identify the this compound C peak in the chromatogram based on the retention time of the standard.
-
Calculate the concentration of this compound C in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
-
Data Presentation
The following table summarizes the quantitative data for this compound C content in Digitalis lanata leaves as reported in various studies.
| Plant Material/Treatment | This compound C Content (µ g/100mg dry leaf powder) | Reference |
| D. lanata (untreated) | 134.4 | [6] |
| Hybrid D. ambigua × D. lanata | 227.3 | [6] |
| D. lanata (phytoplasma-infected) | 76.1 | [6] |
| D. lanata (healthy) | 153.2 | [6] |
| D. lanata (no pretreatment) | 115.6 | [5] |
| D. lanata (with acetic acid pretreatment) | Not Detected | [5] |
| D. lanata (with sodium methoxide pretreatment) | Not Detected | [5] |
Visualizations
The following diagrams illustrate the key processes involved in the extraction and transformation of this compound C.
Caption: Workflow for the extraction and purification of this compound C from Digitalis lanata leaves.
Caption: Enzymatic and chemical conversion pathways of this compound C to other cardiac glycosides.
References
- 1. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isolation and quantitative determination of some cardioactive glycosides from Digitalis lanata by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative determination of cardiac glycosides in Digitalis lanata leaves by reversed-phase thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Lanatoside C using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the quantification of Lanatoside C in various samples, particularly from Digitalis lanata extracts, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol offers a reliable and reproducible method for the accurate determination of this compound C concentrations, which is crucial for quality control in pharmaceutical manufacturing and research applications. The method is validated for its precision, accuracy, and linearity.
Introduction
This compound C is a cardiac glycoside obtained from the leaves of Digitalis lanata. It is a precursor to the widely used drug Digoxin and possesses its own therapeutic effects in the treatment of congestive heart failure and atrial fibrillation. Accurate quantification of this compound C is essential for ensuring the potency and safety of pharmaceutical formulations and for research into its pharmacological properties. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity for the separation and quantification of cardiac glycosides. This document outlines a validated HPLC method for the determination of this compound C.
Experimental Protocols
Sample Preparation (from Digitalis lanata leaves)
This protocol describes the extraction of this compound C from dried leaf powder.
Materials:
-
Dried and powdered leaves of Digitalis lanata
-
Methanol (50%, v/v)
-
Solid Phase Extraction (SPE) Cartridges: Sep-Pak C18
-
Acetonitrile
-
Water (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks
Procedure:
-
Extraction:
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a Sep-Pak C18 cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the extraction step onto the conditioned cartridge.[1][2]
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the cardiac glycosides with 5 mL of acetonitrile.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
-
HPLC Instrumentation and Conditions
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Octylsilyl bonded silica (C8) | Symmetry C18 (75 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Water (20:1:50, v/v/v)[1][2] | Gradient elution with water and acetonitrile[2][3] |
| Flow Rate | 0.5 mL/min[1] | 1.0 mL/min[2][3] |
| Detection | UV at 220 nm[1][2][3] | UV at 220 nm[2][3] |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient | 20 °C[2][3] |
Quantitative Data Summary
The following table summarizes the validation parameters for the HPLC method for this compound C quantification.
| Parameter | Result |
| Linearity Range | 0.05 - 12.5 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Accuracy (Recovery) | 95.4 - 96.5%[2] |
| Precision (RSD) | < 6.3%[2] |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.050 µg/mL[2] |
| Retention Time | Varies depending on the specific column and mobile phase composition. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound C quantification.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method detailed in this application note is a robust and reliable technique for the quantification of this compound C. The provided protocols for sample preparation and chromatographic analysis, along with the summarized validation data, offer a comprehensive guide for researchers and scientists in the pharmaceutical industry. This method can be effectively implemented for quality control, stability testing, and various research applications involving this compound C.
References
Application Notes and Protocols for In Vitro Cell-Based Assays Using Lanatoside C
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lanatoside C is a cardiac glycoside derived from the woolly foxglove plant, Digitalis lanata.[1] While traditionally used in the management of cardiac conditions, recent preclinical research has unveiled its potent anticancer activities.[2][3][4] These notes provide an overview of the in vitro applications of this compound C, focusing on its mechanism of action, and offer detailed protocols for relevant cell-based assays.
This compound C exerts its anticancer effects through multiple mechanisms, primarily by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition leads to a cascade of downstream events, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][3][5] Studies have demonstrated its efficacy against a variety of cancer cell lines, including breast, lung, liver, prostate, and cholangiocarcinoma.[2][5][6]
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound C have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key measure of its potency.
Table 1: IC50 Values of this compound C in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value |
| MCF-7 | Breast Cancer | 24 h | 0.4 ± 0.1 µM[5] |
| A549 | Lung Cancer | 24 h | 56.49 ± 5.3 nM[5] |
| HepG2 | Liver Cancer | 24 h | 0.238 ± 0.16 µM[5] |
| PC-3 | Prostate Cancer | 48 h | Not explicitly stated, but treatment with 200 nM and 400 nM showed marked apoptosis induction.[7] |
| DU145 | Prostate Cancer | 48 h | Not explicitly stated, but treatment with 200 nM and 400 nM resulted in a significant increase in apoptosis.[7] |
| HuCCT-1 | Cholangiocarcinoma | 48 h | Selected as the most potent among five tested cardiac glycosides based on IC50.[6] |
| TFK-1 | Cholangiocarcinoma | 48 h | Selected as the most potent among five tested cardiac glycosides based on IC50.[6] |
Table 2: Effects of this compound C on Cell Cycle Distribution
| Cell Line | Treatment Concentration | Incubation Time | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) |
| MCF-7 | 1.2 µM | 24 h | 24.7% | 31.29%[8] |
| A549 | 0.16 µM | 24 h | 24.72% | 37.15%[8] |
| HepG2 | 0.7 µM | Not Specified | Not Specified | Not Specified |
Signaling Pathways Modulated by this compound C
This compound C has been shown to modulate several critical signaling pathways involved in cancer progression.[4][5][9][10]
Caption: this compound C signaling pathways.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess the cytotoxic effects of this compound C on cancer cells.[1]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound C stock solution (e.g., 10 mM in DMSO)[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed approximately 3,500 cells per well in a 96-well plate and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[1][5]
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound C.[1] Prepare serial dilutions of the this compound C stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO, typically ≤ 0.1%).[1] Incubate for 24, 48, or 72 hours.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in the dark, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for baseline correction.[1][5]
Cell Cycle Analysis by Flow Cytometry
This protocol utilizes propidium iodide (PI) staining to analyze the DNA content of cells and determine the effect of this compound C on cell cycle distribution.[1]
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound C
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 1 x 10^5 cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with the desired concentration of this compound C for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 3000 x g for 5 minutes.[1]
-
Fixation: Wash the cell pellet with PBS and then resuspend it in ice-cold 70% ethanol while vortexing gently. Store the cells at -20°C for at least 24 hours for fixation.[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them three times with PBS. Resuspend the cell pellet in the PI staining solution.[1]
-
Flow Cytometry: Incubate the cells for 30 minutes at 37°C in the dark.[1] Analyze the DNA content of the cells using a flow cytometer. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Caption: Cell cycle analysis workflow.
Apoptosis Assay using Annexin V/PI Staining
This protocol differentiates between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound C.[1]
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound C
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound C for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. This will allow for the differentiation of viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V- and PI-positive) cells.
Caption: Apoptosis assay workflow.
Troubleshooting and Optimization
-
Solubility: this compound C is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and store it at -20°C, protected from light.[1]
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO as in the treatment wells) to account for any effects of the solvent. The final DMSO concentration should typically be ≤ 0.1%.[1]
-
Cell Density: The optimal cell seeding density may vary between cell lines and should be determined empirically to ensure cells are in the logarithmic growth phase during treatment.
-
Variability: To minimize variability between replicate wells, ensure even cell seeding by creating a single-cell suspension and mixing thoroughly. Use calibrated pipettes and proper techniques to avoid pipetting errors.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying Lanatoside C in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of Lanatoside C in the context of heart failure. The included protocols and data summaries are intended to facilitate the design and execution of robust and reproducible experiments.
Introduction to this compound C in Heart Failure
This compound C is a cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata). Like other digitalis compounds, its primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiomyocytes.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger, ultimately enhancing myocardial contractility.[1][2] While historically used for heart failure, understanding its precise effects and signaling pathways in modern, well-defined animal models is crucial for its potential repositioning or for the development of novel cardiac glycosides.
Animal Models of Heart Failure
The choice of animal model is critical for recapitulating specific aspects of human heart failure. Both rodent and large animal models are employed, each with distinct advantages and limitations.
Commonly Used Animal Models for Heart Failure Studies:
| Animal Model | Induction Method | Key Pathophysiological Features | Species |
| Pressure Overload | Transverse Aortic Constriction (TAC) or Aortic Banding | Left ventricular hypertrophy, fibrosis, diastolic and systolic dysfunction. Mimics hypertension-induced heart failure. | Mouse, Rat |
| Myocardial Infarction | Left Anterior Descending (LAD) Coronary Artery Ligation | Ischemic cardiac injury leading to ventricular remodeling, systolic dysfunction, and heart failure. | Mouse, Rat |
| Volume Overload | Aortocaval Fistula | Creates an arteriovenous shunt leading to high cardiac output heart failure and volume overload. | Rat |
| Drug-Induced Cardiomyopathy | Doxorubicin or Isoproterenol Administration | Induces direct myocardial toxicity and myocyte apoptosis, leading to dilated cardiomyopathy.[3] | Mouse, Rat |
| Large Animal Models | Pacing-Induced Tachycardia, Coronary Microembolization | More closely mimics human cardiac physiology, allows for more detailed hemodynamic monitoring. | Dog, Pig, Sheep |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of findings. Below are protocols for inducing heart failure in rodents and assessing the therapeutic effects of this compound C.
Protocol 1: Induction of Heart Failure by Transverse Aortic Constriction (TAC) in Mice
Objective: To create a pressure-overload model of heart failure.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
7-0 silk suture
-
27-gauge needle
-
Mechanical ventilator
Procedure:
-
Anesthetize the mouse and place it in a supine position.
-
Intubate and connect the mouse to a mechanical ventilator.
-
Perform a thoracotomy to expose the aortic arch.
-
Pass a 7-0 silk suture under the transverse aorta between the innominate and left common carotid arteries.
-
Place a 27-gauge needle parallel to the aorta.
-
Tie the suture snugly around the aorta and the needle.
-
Quickly remove the needle to create a defined constriction.
-
Close the chest cavity in layers.
-
Provide post-operative analgesia and monitor the animal's recovery.
Protocol 2: Induction of Myocardial Infarction by LAD Ligation in Rats
Objective: To create an ischemic model of heart failure.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical instruments
-
6-0 polypropylene suture
-
Mechanical ventilator
Procedure:
-
Anesthetize the rat and connect it to a mechanical ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 suture.
-
Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
Close the chest in layers.
-
Provide post-operative care, including analgesia and monitoring.
Protocol 3: Administration of this compound C
Objective: To deliver this compound C to animal models of heart failure. Note: Specific dosages for this compound C in these models are not well-established in recent literature and require pilot dose-response studies.
Administration Routes:
-
Intravenous (IV): Allows for precise dose delivery and rapid onset of action. A study in dogs used daily intravenous injections.[4]
-
Oral Gavage (PO): Suitable for longer-term studies, but bioavailability may be a consideration.
-
Intraperitoneal (IP): A common route for drug administration in rodents.
Suggested Dose-Finding Workflow:
A dose-finding study is crucial to determine the optimal therapeutic window for this compound C, avoiding toxicity.
Caption: Workflow for a this compound C dose-finding study.
Protocol 4: Assessment of Cardiac Function
Objective: To quantitatively measure changes in cardiac function in response to this compound C treatment.
Method: Echocardiography
Echocardiography is a non-invasive method to assess cardiac structure and function.
Key Parameters to Measure:
-
Left Ventricular Ejection Fraction (LVEF%): A measure of the percentage of blood leaving the left ventricle with each contraction.
-
Fractional Shortening (FS%): The percentage change in the left ventricular internal diameter between diastole and systole.
-
Left Ventricular Internal Diameter in Diastole and Systole (LVIDd, LVIDs): Measures of the size of the left ventricle.
-
Wall Thickness: Assessment of cardiac hypertrophy.
Signaling Pathways of this compound C in Heart Failure
The therapeutic effects of this compound C are mediated through complex signaling cascades within cardiomyocytes.
Primary Mechanism of Action
The fundamental action of this compound C is the inhibition of the Na+/K+-ATPase pump.[1][2] This leads to a cascade of events that ultimately increases the force of myocardial contraction.
Caption: Primary signaling pathway of this compound C.
Involvement of Protein Kinase C (PKC)
Studies, primarily in non-cardiac cells, have shown that this compound C can activate Protein Kinase C delta (PKCδ).[5][6] PKC is a family of enzymes that play a role in cardiac hypertrophy and signaling.[7] The activation of PKCδ by this compound C can lead to downstream effects on other signaling pathways, such as the AKT/mTOR pathway.[5] In the context of heart failure, where PKC signaling is often dysregulated, the specific effects of this compound C on cardiac PKC isoforms warrant further investigation.
Caption: Potential PKC-mediated signaling of this compound C.
Data Presentation
Quantitative data from preclinical studies should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Quantitative Effects of this compound C in a Rat Model of Myocardial Infarction
| Treatment Group | N | LVEF (%) | FS (%) | LVIDd (mm) | LVIDs (mm) |
| Sham | 10 | 75 ± 5 | 40 ± 4 | 7.0 ± 0.5 | 4.2 ± 0.4 |
| MI + Vehicle | 10 | 45 ± 6 | 22 ± 5 | 9.5 ± 0.8 | 7.4 ± 0.7 |
| MI + this compound C (Low Dose) | 10 | 55 ± 7 | 28 ± 6 | 8.8 ± 0.6 | 6.3 ± 0.5 |
| MI + this compound C (High Dose) | 10 | 60 ± 5 | 32 ± 4 | 8.2 ± 0.5 | 5.6 ± 0.4** |
| *Data are presented as mean ± SD. *p<0.05 vs. MI + Vehicle; *p<0.01 vs. MI + Vehicle. | |||||
| This table is for illustrative purposes and does not represent actual experimental data. |
Conclusion
The study of this compound C in contemporary animal models of heart failure holds the potential to elucidate its precise cardioprotective mechanisms and define its therapeutic window. The protocols and information provided herein serve as a foundational guide for researchers to design and conduct rigorous preclinical investigations. Careful selection of animal models, detailed dose-response studies, and comprehensive assessment of cardiac function and signaling pathways are paramount for advancing our understanding of this and other cardiac glycosides.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Local and systemic effects of Na+/K+ATPase inhibition [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ebm-journal.org [ebm-journal.org]
- 5. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Role and Mechanism of PKC-δ for Cardiovascular Disease: Current Status and Perspective [frontiersin.org]
Determining the Effective Concentration of Lanatoside C in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanatoside C, a cardiac glycoside traditionally used in the treatment of cardiac conditions, has garnered significant attention for its potent anti-cancer properties.[1][2][3] This document provides detailed application notes and standardized protocols for determining the effective concentration of this compound C in various cancer cell lines. It includes a summary of reported IC50 values, comprehensive methodologies for key in vitro assays, and visual representations of the primary signaling pathways modulated by this compound C. These guidelines are intended to assist researchers in designing and executing robust experiments to evaluate the therapeutic potential of this compound.
Introduction to this compound C in Cancer Research
This compound C, derived from the woolly foxglove plant Digitalis lanata, is an FDA-approved drug that has shown promising anti-tumor activity across a range of cancer types, including prostate, breast, lung, liver, and colorectal cancers.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein often overexpressed in cancer cells.[2][4] This inhibition triggers a cascade of downstream events, leading to apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways involved in tumor progression.[1][2][4][5][6] Notably, this compound C can exhibit selective cytotoxicity towards cancer cells while showing minimal toxic effects on non-malignant cells at similar concentrations.[3]
Quantitative Data Summary: Effective Concentrations of this compound C
The effective concentration of this compound C is highly dependent on the specific cancer cell line and the duration of treatment. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of the compound. The following tables summarize reported IC50 values for various cancer cell lines.
Table 1: IC50 Values of this compound C in Human Cancer Cell Lines (24-hour treatment)
| Cell Line | Cancer Type | IC50 Concentration | Reference |
| A549 | Lung Cancer | 56.49 ± 5.3 nM | [3][7] |
| HepG2 | Liver Cancer | 0.238 ± 0.16 µM | [3][7] |
| MCF-7 | Breast Cancer | 0.4 ± 0.1 µM | [3][7] |
| PC-3 | Prostate Cancer | 208.10 nM | [1] |
| DU145 | Prostate Cancer | 151.30 nM | [1] |
| LNCaP | Prostate Cancer | 565.50 nM | [1] |
Table 2: Time-Dependent IC50 Values of this compound C in Prostate Cancer Cell Lines
| Cell Line | 24h IC50 | 48h IC50 | 72h IC50 | Reference |
| PC-3 | 208.10 nM | 79.72 nM | 45.43 nM | [1] |
| DU145 | 151.30 nM | 96.62 nM | 96.43 nM | [1] |
| LNCaP | 565.50 nM | 344.80 nM | 304.60 nM | [1] |
Table 3: Concentrations Used for Mechanistic Studies
| Cell Line | Cancer Type | Concentration Used | Reference |
| A549 | Lung Cancer | 0.16 µM | [2] |
| HepG2 | Liver Cancer | 0.7 µM | [2] |
| MCF-7 | Breast Cancer | 1.2 µM | [2] |
| HuCCT-1 | Cholangiocarcinoma | 0.1720 µM | [8][9] |
| TFK-1 | Cholangiocarcinoma | 0.1034 µM | [8][9] |
| Hep3B | Hepatocellular Carcinoma | 0.6 µM | [10] |
Experimental Protocols
Preparation of this compound C Stock Solution
Materials:
-
This compound C powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound C (e.g., 10 mM) in 100% DMSO.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[3]
-
For experiments, serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Crucial Note: Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[3]
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound C on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound C stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed approximately 3,500 cells per well in a 96-well plate and allow them to attach overnight (16 hours).[2]
-
The next day, treat the cells with a range of this compound C concentrations (e.g., 10 nM to 10 µM) and a vehicle control for 24, 48, or 72 hours.[3]
-
After the incubation period, add 0.5 mg/mL of MTT solution to each well and incubate in the dark for 2-4 hours.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader, with a baseline correction at 630 nm.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the DNA content and determine the cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound C
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound C (typically the IC50 value) for 24 hours.[3]
-
Harvest both floating and adherent cells and wash twice with cold PBS.
-
Fix the cells by adding them dropwise into ice-old 70% ethanol while gently vortexing. Store the cells at -20°C for at least 24 hours for fixation.[3]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[3]
-
Analyze the DNA content of the cells using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[3]
Apoptosis Assay by Flow Cytometry
This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound C
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound C for the desired time (e.g., 48 hours).[1]
-
Collect both floating and adherent cells and wash them twice with cold PBS.[3]
-
Resuspend the cells in 1X Annexin V binding buffer.[3]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[3]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound C
This compound C exerts its anti-cancer effects by modulating multiple signaling pathways that are crucial for cancer cell survival, proliferation, and apoptosis.[2][4][5][6]
Caption: this compound C signaling pathways in cancer cells.
Experimental Workflow for Determining Effective Concentration
The following diagram outlines a logical workflow for determining the effective concentration of this compound C and characterizing its effects in cell culture.
Caption: Experimental workflow for this compound C evaluation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability | 1. Concentration too low. 2. Incubation time too short. 3. Compound degradation. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM). 2. Increase the incubation time to 48 or 72 hours. 3. Prepare a fresh stock solution of this compound C.[3] |
| Vehicle (DMSO) control shows significant cytotoxicity | 1. DMSO concentration too high. 2. Cell line is highly sensitive to DMSO. | 1. Ensure the final DMSO concentration does not exceed 0.1%. 2. Perform a dose-response experiment with DMSO alone to determine the tolerance of your cell line.[3] |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and consistent technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. |
Conclusion
This compound C is a promising anti-cancer agent with a multi-faceted mechanism of action. By following the standardized protocols and considering the cell line-specific effective concentrations outlined in this document, researchers can effectively evaluate its therapeutic potential. The provided workflows and troubleshooting guide aim to facilitate the design and execution of reproducible and informative in vitro studies.
References
- 1. This compound C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. bioengineer.org [bioengineer.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]
- 10. researchgate.net [researchgate.net]
preparing Lanatoside C stock solutions for experiments
Preparing Lanatoside C Stock Solutions for Preclinical Research
Introduction
This compound C is a cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata)[1]. Traditionally used in the management of cardiac arrhythmias and congestive heart failure, recent preclinical studies have unveiled its potent antiviral and anti-cancer properties[2][3][4]. These findings have spurred increased interest in its therapeutic potential for a range of diseases. This compound C exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, a ubiquitous transmembrane protein[1][5]. This inhibition leads to a cascade of downstream effects, including the modulation of multiple signaling pathways crucial for cell survival and proliferation[2][3].
These application notes provide detailed protocols for the preparation, storage, and handling of this compound C stock solutions to ensure experimental reproducibility and accuracy.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for this compound C.
| Parameter | Value | Solvent/Conditions | Source |
| Molecular Weight | 985.12 g/mol | N/A | [2][6] |
| Solubility | 50 mg/mL (50.76 mM) | DMSO (with sonication) | [7][8][9] |
| 100 mg/mL (101.51 mM) | Fresh DMSO | [2] | |
| 2 mg/mL (2.03 mM) | Ethanol (with sonication) | [8] | |
| Very low | Water | [1][6] | |
| Storage (Powder) | -20°C for up to 3 years | N/A | [2][9] |
| Storage (Stock Solution) | -80°C for up to 1 year | In solvent | [2][9] |
| -20°C for up to 1 month | In solvent | [2] | |
| Typical In Vitro Concentration Range | 50 nM to 1 µM | Cell culture medium | [10] |
| Reported IC50 (Dengue Virus) | 0.19 µM | HuH-7 cells | [7] |
Experimental Protocols
Preparation of a 10 mM this compound C Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound C in dimethyl sulfoxide (DMSO).
Materials:
-
This compound C powder (≥97% purity)
-
Anhydrous or fresh, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warming: Allow the this compound C powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound C powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.85 mg of this compound C (Molecular Weight: 985.12 g/mol ).
-
Dissolution:
-
Add the weighed this compound C powder to a sterile amber vial.
-
Add the appropriate volume of fresh DMSO. For a 10 mM solution, add 1 mL of DMSO for every 9.85 mg of powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[8][9]
-
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.[2]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[2][9] For short-term storage, -20°C is suitable for up to one month.[2]
-
Note on DMSO: The use of fresh, anhydrous DMSO is critical as moisture can reduce the solubility of this compound C.[2]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for in vitro experiments.
Materials:
-
10 mM this compound C stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound C stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound C used in your experiment.
-
-
Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound C stock and working solutions.
References
- 1. CAS 17575-22-3: this compound C | CymitQuimica [cymitquimica.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Network pharmacology analysis of this compound C: molecular targets and mechanisms in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound C | 17575-22-3 [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound C | Virus Protease | ATPase | Autophagy | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Na+/K+-ATPase Inhibition Using Lanatoside C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanatoside C is a cardiac glycoside derived from the woolly foxglove plant, Digitalis lanata.[1][2] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump).[1][2][3] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which are essential for various cellular processes. Inhibition of the Na+/K+-ATPase by this compound C leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels.[1] These alterations in ion homeostasis trigger a cascade of downstream signaling events, making this compound C a valuable tool for studying the physiological and pathological roles of the Na+/K+-ATPase.
Recent research has highlighted the potential of this compound C as an anti-cancer agent, demonstrating its ability to induce apoptosis, cell cycle arrest, and inhibit proliferation in various cancer cell lines.[3][4][5][6][7] Its multifaceted effects are attributed to the modulation of several key signaling pathways, including MAPK, Wnt/β-catenin, PI3K/AKT/mTOR, and STAT3.[3][4][5][7][8]
These application notes provide detailed protocols for utilizing this compound C to study Na+/K+-ATPase inhibition and its downstream cellular consequences.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound C in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound C in various human cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration |
| MCF-7 | Breast Cancer | 0.4 ± 0.1 µM | 24 hours[3] |
| A549 | Lung Cancer | 56.49 ± 5.3 nM | 24 hours[3] |
| HepG2 | Liver Cancer | 0.238 ± 0.16 µM | 24 hours[3] |
| Hep3B | Hepatocellular Carcinoma | 0.12 µM (GI50) | Not Specified[9] |
| HA22T | Hepatocellular Carcinoma | 0.14 µM (GI50) | Not Specified[9] |
| HuCCT-1 | Intrahepatic Cholangiocarcinoma | 0.1720 µM | 24 hours[4] |
| TFK-1 | Extrahepatic Cholangiocarcinoma | 0.1034 µM | 24 hours[4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Na+/K+-ATPase Inhibition by this compound C
References
- 1. This compound C, a Novel Senolytic, Ameliorates Atherosclerosis in Mice [aginganddisease.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. This compound C suppressed colorectal cancer cell growth by inducing mitochondrial dysfunction and increased radiation sensitivity by impairing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound C inhibits cell proliferation and induces apoptosis through attenuating Wnt/β-catenin/c-Myc signaling pathway in human gastric cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]
- 9. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Lanatoside C: A Potent Inducer of Apoptosis in Hepatocellular Carcinoma Cells
Application Notes and Protocols for Researchers
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options, underscoring the urgent need for novel treatment strategies.[1][2] Lanatoside C, a cardiac glycoside traditionally used for cardiac arrhythmias, has emerged as a promising anti-cancer agent, demonstrating potent activity against various cancer cell lines, including HCC.[1][3][4][5] This document provides detailed application notes and experimental protocols for researchers and drug development professionals on the use of this compound C to induce apoptosis in HCC cells. These guidelines are based on preclinical findings that highlight its multi-faceted mechanism of action, involving the modulation of key signaling pathways and the induction of programmed cell death.
Mechanism of Action
This compound C exerts its anti-cancer effects in HCC through a complex interplay of signaling pathways, ultimately leading to apoptosis.[1][4] The primary mechanism involves the activation of Protein Kinase Cδ (PKCδ).[1][2] This activation triggers a cascade of events including the loss of mitochondrial membrane potential (MMP), activation of caspases, and translocation of apoptosis-inducing factor (AIF) to the nucleus, indicating the induction of both caspase-dependent and -independent apoptosis.[1][2]
Furthermore, this compound C negatively regulates the pro-survival AKT/mTOR signaling pathway through the activation of PKCδ.[1][2][4] It has also been shown to attenuate other critical cancer-related pathways such as MAPK, Wnt/β-catenin, and JAK-STAT, contributing to the inhibition of cancer cell growth and proliferation.[3][6] The compound can induce G2/M cell cycle arrest and upregulate the expression of pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins like BCL-2.[3][7]
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound C in inducing cell death in hepatocellular carcinoma and other cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.238 ± 0.16 µM | 24 h | [6] |
| Hep3B | Hepatocellular Carcinoma | Not explicitly stated, but apoptosis observed at 0.1-0.6 µM | 18 h | [2][8] |
| HA22T | Hepatocellular Carcinoma | Not explicitly stated, but apoptosis observed with this compound C treatment | 18 h | [8] |
| MCF-7 | Breast Cancer | 0.4 ± 0.1 µM | 24 h | [6] |
| A549 | Lung Cancer | 56.49 ± 5.3 nM | 24 h | [6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound C in HCC cells and a general experimental workflow for its evaluation.
Caption: this compound C induced signaling pathways in HCC.
References
- 1. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound C induces ferroptosis in non-small cell lung cancer in vivo and in vitro by regulating SLC7A11/GPX4 signaling pathway - Xia - Translational Cancer Research [tcr.amegroups.org]
- 6. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. researchgate.net [researchgate.net]
Lanatoside C: A Potent Inducer of G2/M Cell Cycle Arrest in Cancer Cells
Application Notes and Protocols for Researchers
Lanatoside C, a cardiac glycoside traditionally used in the management of heart conditions, is gaining significant attention in oncology research for its potent anti-cancer properties.[1] Extensive preclinical studies have demonstrated its ability to inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest, predominantly at the G2/M checkpoint.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound C for G2/M cell cycle arrest studies.
Introduction
This compound C exerts its anti-proliferative effects across a wide range of cancer cell lines, including breast, lung, liver, prostate, cervical, and gastric cancers.[2][3][4][5] A key mechanism of its action is the disruption of the cell cycle, leading to an accumulation of cells in the G2/M phase.[6] This effect is attributed to the modulation of several critical signaling pathways that regulate cell division.[7] Understanding the molecular underpinnings of this compound C-induced G2/M arrest is crucial for its development as a potential cancer therapeutic.
Data Presentation
The following tables summarize the quantitative data from various studies on the efficacy of this compound C in inducing G2/M cell cycle arrest and inhibiting cancer cell proliferation.
Table 1: IC50 Values of this compound C in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 1.2 µM / 0.4 ± 0.1 µM | [2][8] |
| A549 | Lung Cancer | 0.16 µM / 56.49 ± 5.3 nM | [2][8] |
| HepG2 | Liver Cancer | 0.7 µM / 0.238 ± 0.16 µM | [2][8] |
| PC-3 | Prostate Cancer | Not specified | [4] |
| DU145 | Prostate Cancer | Not specified | [4] |
| HuCCT-1 | Cholangiocarcinoma | Not specified | [9] |
| TFK-1 | Cholangiocarcinoma | Not specified | [9] |
| MKN-45 | Gastric Cancer | Most sensitive | [3] |
| SGC-7901 | Gastric Cancer | Most sensitive | [3] |
Table 2: Effect of this compound C on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G2/M Phase | Reference |
| MCF-7 | Control | 24.7% | [2] |
| MCF-7 | This compound C (1.2 µM) | 31.29% | [2] |
| A549 | Control | 24.72% | [2] |
| A549 | This compound C (0.16 µM) | 37.15% | [2] |
| HepG2 | Control | Not specified | [2] |
| HepG2 | This compound C (0.7 µM) | Increased | [2] |
| PC-3 | This compound C (400 nM) | Significantly increased | [4] |
| DU145 | This compound C | Arrest in S and G2/M phase | [4] |
| HeLa | This compound C | Induced G2/M arrest | [5] |
| MKN-45 | This compound C | Arrest at G2/M phase | [3] |
Signaling Pathways
This compound C induces G2/M cell cycle arrest by modulating multiple signaling pathways critical for cancer cell growth and proliferation.[6][7] Key pathways affected include MAPK, Wnt/β-catenin, JAK-STAT, and PI3K/AKT/mTOR.[2][6]
Caption: this compound C modulates multiple signaling pathways to induce G2/M arrest and apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound C on G2/M cell cycle arrest.
Cell Culture and Drug Treatment
-
Cell Lines: Culture desired cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound C Preparation: Dissolve this compound C in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution with culture medium to achieve the desired final concentrations.
-
Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound C or vehicle (DMSO) as a control. The incubation time for treatment is typically 24 to 48 hours.[9]
Cell Cycle Analysis by Flow Cytometry
-
Harvesting: After treatment with this compound C for the desired duration (e.g., 48 hours), harvest the cells by trypsinization.[9]
-
Washing: Wash the harvested cells twice with ice-cold phosphate-buffered saline (PBS).[9]
-
Fixation: Resuspend the cell pellet in 70% ice-cold ethanol and incubate at -20°C overnight for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on DNA content.
Caption: A typical experimental workflow for studying this compound C-induced cell cycle arrest.
Western Blot Analysis
-
Protein Extraction: Following this compound C treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against key cell cycle regulatory proteins (e.g., CDK6, Cyclin D1, CHK1, CHK2) overnight at 4°C.[2]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Molecular Mechanisms of G2/M Arrest
This compound C-induced G2/M arrest is associated with the downregulation of key checkpoint kinases and cyclin-dependent kinases.[2] Studies have shown a consistent decrease in the expression of CHK1, CHK2, CDK6, and Cyclin D1 in cancer cells treated with this compound C.[2] The inhibition of these proteins disrupts the normal progression of the cell cycle, leading to arrest at the G2/M checkpoint. Furthermore, this compound C has been shown to downregulate proteins in the Wnt/β-catenin signaling pathway, such as GSK3α and β-catenin, which in turn inhibits the expression of downstream targets like c-MYC and Cyclin D1, contributing to cell cycle arrest and apoptosis.[8]
Caption: this compound C downregulates key proteins to induce G2/M arrest.
Conclusion
This compound C is a promising natural compound for cancer research, demonstrating significant efficacy in inducing G2/M cell cycle arrest in a variety of cancer cell lines. The detailed protocols and data presented in this document provide a solid foundation for researchers to explore the anti-cancer potential of this compound C and to further elucidate its mechanisms of action. Its ability to modulate multiple key signaling pathways highlights its potential as a multi-targeting agent in cancer therapy.
References
- 1. bioengineer.org [bioengineer.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound C inhibits cell proliferation and induces apoptosis through attenuating Wnt/β-catenin/c-Myc signaling pathway in human gastric cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway [mdpi.com]
- 5. This compound C inhibits human cervical cancer cell proliferation and induces cell apoptosis by a reduction of the JAK2/STAT6/SOCS2 signaling pathway - ProQuest [proquest.com]
- 6. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] this compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 8. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]
Application Notes and Protocols for Lanatoside C Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanatoside C, a cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata), has a long history of use in treating cardiac conditions such as congestive heart failure and atrial fibrillation.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to an increase in intracellular calcium concentration and enhanced cardiac contractility.[2] Recently, a growing body of preclinical research has unveiled the potent anti-cancer properties of this compound C, demonstrating its ability to induce apoptosis, cell cycle arrest, and inhibit tumor growth in various cancer models.[3][4][5] These findings have spurred interest in repurposing this compound C as a potential anti-cancer therapeutic.
These application notes provide a comprehensive overview of the preclinical administration of this compound C, including detailed protocols, dosage information, and data on its pharmacokinetic and toxicological profile. The information presented here is intended to guide researchers in designing and executing robust preclinical studies to further evaluate the therapeutic potential of this compound C.
Data Presentation
The following tables summarize the available quantitative data on the toxicity and efficacy of this compound C in various preclinical models.
Table 1: Acute Toxicity of this compound C
| Species | Route of Administration | LD50 | Reference |
| Mouse | Intraperitoneal | 7 mg/kg | [6] |
| Mouse | Intravenous | 8.1 mg/kg | [6] |
| Rat | Oral | 138 mg/kg | [7] |
| Rat | Intravenous | 16.5 mg/kg | [6] |
| Guinea Pig | Oral | 100 mg/kg | [8] |
Table 2: Effective Doses of this compound C in Preclinical Cancer Models
| Animal Model | Cancer Type | Administration Route | Dosage Regimen | Vehicle | Observed Effects | Reference |
| SCID Mice | Hepatocellular Carcinoma (Hep3B xenograft) | Intraperitoneal | 2.5 mg/kg, twice a week or every 3 days | 50% Cremophor EL and 50% DMSO | Significant reduction in tumor volume and growth delay | [3][9] |
| Athymic Nude Mice | Cholangiocarcinoma (HuCCT-1 xenograft) | Oral Gavage | 40 mg/kg/day for 42 days | Not specified | Significantly reduced tumor volume and weight | [4] |
| BALB/c Nude Mice | HER2 Positive Tumor (NCI-N87 xenograft) | Intraperitoneal | 6 mg/kg/day for the first 3 days | 0.01% DMSO in saline | Enhanced therapeutic efficacy of ¹³¹I-trastuzumab | [10] |
Experimental Protocols
Vehicle Preparation
The selection of an appropriate vehicle is critical for the safe and effective delivery of this compound C. Due to its poor solubility in aqueous solutions, various solvent systems have been employed in preclinical studies.
a) For Intraperitoneal and Intravenous Injection:
-
DMSO/Cremophor EL Formulation: A commonly used vehicle for xenograft studies involves a mixture of DMSO and Cremophor EL.[3][9]
-
DMSO/Saline Formulation: For some applications, a simpler DMSO and saline mixture can be used.
-
Dissolve this compound C in 100% DMSO.
-
Dilute the stock solution with sterile phosphate-buffered saline (PBS) to the final concentration.[11]
-
b) For Oral Gavage:
-
For oral administration, this compound C can be suspended in a suitable vehicle. While the specific vehicle was not mentioned in the referenced oral gavage study, common vehicles for oral administration of hydrophobic compounds include:
-
0.5% Carboxymethyl cellulose (CMC) in water.
-
Corn oil.
-
A mixture of polyethylene glycol (PEG) and water.
-
Administration Protocols
a) Intraperitoneal (IP) Injection in Mice:
-
Animal Restraint: Gently restrain the mouse, exposing the abdominal area.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal muscle at a 45-degree angle. Aspirate to ensure no fluid enters the syringe, which would indicate entry into an organ or blood vessel.
-
Dose Administration: Slowly inject the prepared this compound C solution. The maximum recommended injection volume for a mouse is typically 10 ml/kg.
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
b) Oral Gavage in Mice:
-
Animal Restraint: Gently restrain the mouse, holding it in an upright position.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth and advance it along the roof of the mouth until it reaches the esophagus. The mouse should swallow the needle.
-
Dose Administration: Once the needle is in the correct position, slowly administer the this compound C suspension.
-
Post-administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.
c) Intravenous (IV) Injection in Mice (Tail Vein):
-
Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins.
-
Restraint: Place the mouse in a suitable restraint device to immobilize the tail.
-
Vein Visualization: Identify one of the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, carefully insert the needle into the vein.
-
Dose Administration: Slowly inject the this compound C solution.
-
Post-injection Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding. Monitor the animal for any adverse effects.
Preclinical Cardiotoxicity Assessment
Given that this compound C is a cardiac glycoside, a thorough assessment of its cardiac safety profile is essential in preclinical studies.
a) Electrocardiogram (ECG) Monitoring:
-
In vivo ECG monitoring in animal models such as dogs, pigs, or monkeys is a standard method to evaluate drug-induced effects on cardiac electrophysiology.[12]
-
Parameters to be monitored include heart rate, PR interval, QRS duration, and the QT interval. Prolongation of the QT interval can be an indicator of proarrhythmic risk.[12]
b) In Vitro Ion Channel Assays:
-
Assays on isolated cardiac tissues or cells can determine the effect of this compound C on cardiac action potential duration and shape.[12]
-
Specifically, assessing the inhibition of the IKr potassium channel (hERG) is a critical component of preclinical cardiac safety assessment.[12]
c) Hemodynamic Monitoring:
-
In anesthetized or telemetered animals, changes in cardiac contractility can be evaluated by measuring left ventricular pressure and its rate of change (dP/dt).[12]
-
Echocardiography can be used to non-invasively measure changes in ventricular wall motion and cardiac hemodynamics.[12]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound C
This compound C exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanism involves the inhibition of the Na+/K+-ATPase, which leads to downstream effects on multiple signaling cascades.
Experimental Workflow for a Preclinical Xenograft Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound C in a preclinical cancer xenograft model.
References
- 1. This compound C - Wikipedia [en.wikipedia.org]
- 2. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]
- 5. This compound C induces ferroptosis in non-small cell lung cancer in vivo and in vitro by regulating SLC7A11/GPX4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound C, 17575-22-3 [thegoodscentscompany.com]
- 7. RTECS NUMBER-YS9325000-Chemical Toxicity Database [drugfuture.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound C, a Novel Senolytic, Ameliorates Atherosclerosis in Mice [aginganddisease.org]
- 12. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Lanatoside C Solubility in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of Lanatoside C in aqueous solutions during experimental procedures.
Frequently Asked questions (FAQs)
Q1: What is this compound C and why is its solubility in aqueous solutions a challenge?
This compound C is a cardiac glycoside, a class of organic compounds known for their therapeutic effects on the heart.[1][2] Structurally, it is a large, complex molecule with a steroid nucleus, a lactone ring, and several sugar moieties.[3] While these features are crucial for its biological activity, they also contribute to its poor water solubility, making it challenging to prepare aqueous solutions for in vitro and in vivo experiments.[1]
Q2: What is the approximate solubility of this compound C in common solvents?
This compound C exhibits very low solubility in water but is soluble in several organic solvents. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into an aqueous buffer or cell culture medium.[4]
Q3: What are the recommended methods for preparing a stock solution of this compound C?
The most common method for preparing a stock solution of this compound C is to dissolve it in 100% dimethyl sulfoxide (DMSO).[4] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[4] When preparing for cell-based assays, ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Q4: How can I improve the solubility of this compound C in my aqueous experimental buffer?
Several strategies can be employed to enhance the solubility of this compound C in aqueous solutions for experimental use. These include the use of co-solvents and complexation with cyclodextrins.
Q5: What is the effect of pH on the solubility and stability of this compound C?
There is limited specific data available in the public domain regarding a full pH-solubility profile for this compound C. However, for the structurally similar cardiac glycoside, digoxin, a pH range of 6.5 to 7.5 is recommended for injection solutions, suggesting that a neutral pH is likely optimal for the stability of this class of compounds.[5] It is generally advisable to avoid strongly acidic or basic conditions, which could lead to the hydrolysis of the glycosidic linkages or the lactone ring, resulting in the degradation of the compound. For most biological experiments, maintaining the pH of the final solution within the physiological range (pH 7.2-7.4) is recommended.
Troubleshooting Guide
Issue: My this compound C precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
This is a common issue when diluting a compound from an organic stock solution into an aqueous medium. Here are the root causes and potential solutions:
| Root Cause | Solution |
| Exceeding Aqueous Solubility Limit | The final concentration of this compound C in your aqueous buffer may be too high. Solution: Lower the final concentration of this compound C. You may need to perform a solubility test to determine the maximum achievable concentration in your specific buffer. |
| Solvent Shock | Rapidly changing the solvent environment from organic to aqueous can cause the compound to "crash out" of the solution. Solution: Add the DMSO stock solution drop-wise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.[6] |
| Low Temperature | The solubility of some compounds decreases at lower temperatures. Solution: Gently warm your aqueous buffer to 37°C before adding the this compound C stock solution. Gentle warming can help keep the compound in the solution.[7] |
| Incorrect Stock Solution Preparation | The initial stock solution in DMSO may not have been fully dissolved. Solution: Ensure the this compound C is completely dissolved in DMSO before making further dilutions. Sonication can be used to aid dissolution in the initial stock preparation. |
Data Presentation
Table 1: Solubility of this compound C in Various Solvents
| Solvent | Solubility | Notes |
| Water | Very low | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 50.76 mM) | Sonication may be required.[8] |
| Ethanol | ~2 mg/mL (~2.03 mM) | Sonication may be required.[8] |
Table 2: Formulations for Improved Aqueous Solubility of this compound C
| Formulation | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80 in saline | ≥ 2.08 mg/mL (2.11 mM) | [8] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (2.11 mM) | [8] |
| 10% EtOH, 40% PEG300, 5% Tween-80 in saline | ≥ 0.2 mg/mL (0.20 mM) | [8] |
| 10% EtOH in 90% (20% SBE-β-CD in saline) | ≥ 0.2 mg/mL (0.20 mM) | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound C Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound C powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If necessary, use a sonicator to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using a Co-solvent Formulation (for in vivo studies)
This protocol is for preparing a 1 mL working solution with a final concentration of ≥ 2.08 mg/mL.
-
Prepare a 20.8 mg/mL stock solution of this compound C in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound C stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to the mixture and mix thoroughly to obtain a clear solution.
Protocol 3: Solubilization using Cyclodextrin (SBE-β-CD)
This protocol is for preparing a 1 mL working solution with a final concentration of ≥ 2.08 mg/mL.
-
Prepare a 20.8 mg/mL stock solution of this compound C in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the this compound C stock solution to the SBE-β-CD solution and mix thoroughly until a clear solution is formed.
Mandatory Visualizations
Signaling Pathways Affected by this compound C
This compound C has been shown to exert its anti-cancer effects by modulating several key signaling pathways.[9][10]
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. This compound C | 17575-22-3 | OL09899 | Biosynth [biosynth.com]
- 3. This compound C | C49H76O20 | CID 656630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. Digoxin | C41H64O14 | CID 2724385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 8. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 9. [Influence of blood-pH on the toxicity of cardioactive glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Lanatoside C Stability and Degradation in Experimental Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers working with Lanatoside C. Below you will find frequently asked questions (FAQs) and detailed guides regarding the stability and degradation of this compound C under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the stability of this compound C in experimental settings?
A1: The stability of this compound C is primarily influenced by pH, temperature, light, and the presence of enzymes. It is particularly susceptible to degradation under alkaline conditions, which leads to deacetylation. Enzymatic hydrolysis can also significantly alter its structure. Forced degradation studies are crucial to understand its stability profile under various stress conditions.
Q2: How does pH affect the stability of this compound C?
A2: this compound C is known to be unstable in alkaline solutions. The primary degradation pathway under basic conditions is the hydrolysis of the acetyl group, resulting in the formation of Deslanoside (deacetyl-lanatoside C). While information on its stability in acidic conditions is less specific in the available literature, general protocols for forced degradation studies suggest testing in acidic solutions (e.g., 0.1 M HCl) to evaluate potential hydrolysis of the glycosidic linkages or other acid-labile groups.
Q3: What is the impact of temperature on this compound C stability?
Q4: Is this compound C sensitive to light?
A4: Yes, like many complex organic molecules, this compound C may be susceptible to photodegradation. Photostability testing, as mandated by ICH guideline Q1B, is necessary to assess the impact of light exposure.[1][2][3] This involves exposing the compound to a combination of visible and UV light to identify any photolytic degradation products.[2]
Q5: What are the common degradation products of this compound C?
A5: The most well-documented degradation of this compound C involves the loss of its acetyl and glucose moieties.[4]
-
Deacetylation: Under alkaline conditions, this compound C is deacetylated to form Deslanoside.
-
Enzymatic Hydrolysis: Specific enzymes can cleave the terminal glucose unit, leading to the formation of acetyldigoxin. Subsequent deacetylation can then yield digoxin.[5]
-
Acid Hydrolysis: In the gut, acid hydrolysis can contribute to the conversion of this compound C to digoxin and its metabolites.[6] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) are necessary to identify the full spectrum of potential degradation products.[6][7][8]
Troubleshooting Guides
Issue: Unexpected Degradation of this compound C in Solution
Possible Cause 1: pH of the solution is not optimal.
-
Troubleshooting: Ensure the pH of your solvent system is neutral or slightly acidic. Avoid alkaline conditions (pH > 7) as this will rapidly cause deacetylation. Use buffered solutions to maintain a stable pH throughout your experiment.
Possible Cause 2: Exposure to light.
-
Troubleshooting: Protect your this compound C solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible.
Possible Cause 3: Elevated temperature.
-
Troubleshooting: Store stock solutions and experimental samples at recommended low temperatures, typically refrigerated or frozen, to minimize thermal degradation. Avoid repeated freeze-thaw cycles.
Possible Cause 4: Contamination with enzymes.
-
Troubleshooting: Ensure all glassware and reagents are sterile to prevent microbial growth, which can introduce enzymes that may degrade this compound C.
Issue: Difficulty in Separating this compound C from its Degradation Products using HPLC
Possible Cause 1: Inadequate chromatographic conditions.
-
Troubleshooting: Optimize your HPLC method. A reversed-phase C18 or C8 column is commonly used for the analysis of cardiac glycosides.[9] A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is often effective. UV detection at around 220 nm is typically suitable for these compounds.[9]
Possible Cause 2: Co-elution of compounds.
-
Troubleshooting: Adjust the gradient profile, mobile phase composition, or flow rate to improve the resolution between this compound C and its potential degradation products like Deslanoside, digoxin, and acetyldigoxin. Method validation according to ICH guidelines is crucial to ensure specificity.[9][10][11]
Experimental Protocols
Forced Degradation Studies of this compound C
Forced degradation studies are essential to establish the intrinsic stability of this compound C and to develop stability-indicating analytical methods.[7][8][12] The following are general protocols based on ICH guidelines. The extent of degradation should ideally be between 5-20%.[7]
1. Acid Hydrolysis:
-
Protocol: Dissolve this compound C in a suitable solvent and add 0.1 M Hydrochloric Acid (HCl). Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution with an appropriate base (e.g., 0.1 M NaOH) before analysis.
-
Analysis: Analyze the stressed sample by a validated stability-indicating HPLC method to quantify the remaining this compound C and identify any degradation products.
2. Alkaline Hydrolysis:
-
Protocol: Dissolve this compound C in a suitable solvent and add 0.1 M Sodium Hydroxide (NaOH). Incubate the solution at room temperature for a specified period. Neutralize the solution with an appropriate acid (e.g., 0.1 M HCl) before analysis.
-
Analysis: Analyze the sample by HPLC. Expect to see the formation of Deslanoside as a primary degradation product.
3. Oxidative Degradation:
-
Protocol: Dissolve this compound C in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).[12] Keep the solution at room temperature for a specified period.
-
Analysis: Analyze the sample by HPLC to identify any oxidative degradation products.
4. Thermal Degradation:
-
Protocol: Place a solid sample of this compound C or a solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a specified period.
-
Analysis: Dissolve the solid sample or dilute the solution and analyze by HPLC.
5. Photolytic Degradation:
-
Protocol: Expose a solution of this compound C in a photostability chamber to a combination of visible and UV light, as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).[13] A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze both the exposed and control samples by HPLC to identify any photodegradation products.
Stability-Indicating HPLC Method
The following provides a starting point for developing a stability-indicating HPLC method for this compound C. Method validation should be performed according to ICH Q2(R1) guidelines.[10][11]
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 or C8, e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV at 220 nm[9] |
| Injection Volume | 20 µL |
Data Presentation
Table 1: Summary of this compound C Degradation under Forced Conditions (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound C | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Digoxigenin, Digitoxose |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp. | 25% | Deslanoside |
| Oxidative | 3% H₂O₂ | 48 hours | Room Temp. | 10% | Oxidized derivatives |
| Thermal | Solid State | 7 days | 70°C | 8% | Unidentified thermal degradants |
| Photolytic | ICH Q1B exposure | 7 days | 25°C | 12% | Photodegradation products |
Note: The data in this table is hypothetical and for illustrative purposes. Actual degradation will depend on the specific experimental conditions.
Mandatory Visualizations
Caption: Workflow for Forced Degradation Study of this compound C.
Caption: Primary Degradation Pathways of this compound C.
Caption: Simplified Signaling Pathway of this compound C via Na+/K+-ATPase.
References
- 1. Use Case: Drug Photodegradation Study according to ICH Q1B with EICS Climatic Chamber - TESTING LAB [testinglab.es]
- 2. ikev.org [ikev.org]
- 3. database.ich.org [database.ich.org]
- 4. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. japsonline.com [japsonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting High Variability in Lanatosalide C In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high variability in Lanatoside C in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound C and its primary mechanism of action?
This compound C is a cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata).[1] Its principal mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2] This inhibition leads to a cascade of downstream effects, including an increase in intracellular calcium, the generation of reactive oxygen species (ROS), cell cycle arrest, and the induction of apoptosis.[3]
Q2: How should I prepare and store a this compound C stock solution?
This compound C is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and store it in aliquots at -20°C for up to a year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[4][5] When preparing working solutions, dilute the stock in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]
Q3: What is a typical concentration range for this compound C in in vitro experiments?
The effective concentration of this compound C is highly dependent on the cell line being studied. For initial screening experiments, a starting range of 10 nM to 10 µM is often recommended.[1] As seen in the quantitative data table below, IC50 values (the concentration that inhibits 50% of cell growth) can range from the nanomolar to the low micromolar range depending on the cancer cell line and incubation time.[1][6][7]
Q4: What are common causes of high variability in cell-based assays?
High variability in cell-based assays can be attributed to several factors, including inconsistent cell culture practices, such as using cells with high passage numbers, which can lead to phenotypic changes.[6] Mycoplasma contamination can also significantly impact cell health and experimental outcomes.[6] Other major sources of variability include inconsistent pipetting, uneven cell seeding in multi-well plates, and "edge effects," where wells on the perimeter of the plate evaporate more quickly.[1][2]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells (High Intra-Assay Variability)
If you observe a high coefficient of variation (CV) between replicate wells (typically >15%), consider the following causes and solutions.[8]
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Ensure consistent pipetting technique (speed, tip immersion depth) across all wells. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating by gently mixing. Avoid letting cells settle in the pipette or reservoir. |
| Edge Effects | To mitigate evaporation from outer wells, fill the perimeter wells of the microplate with sterile media or PBS to act as a humidity barrier. Avoid using these wells for experimental samples if high precision is required.[2] |
| Inadequate Reagent Mixing | After adding reagents, ensure proper mixing within the wells, for example, by gently tapping the plate or using an orbital shaker. |
Issue 2: No Significant Decrease in Cell Viability Observed
If this compound C does not appear to affect cell viability, investigate the following possibilities.
| Possible Cause | Recommended Solution |
| Concentration Too Low | The IC50 for your specific cell line may be higher than the concentrations tested. Perform a dose-response experiment with a broader range of concentrations (e.g., 10 nM to 10 µM).[1] |
| Incubation Time Too Short | The effects of this compound C on cell proliferation may require a longer duration to become apparent. Increase the incubation time to 48 or 72 hours.[1] |
| Compound Degradation | Improper storage or handling of the this compound C stock solution can lead to degradation. Prepare a fresh stock solution and ensure it is stored correctly at -20°C or -80°C and protected from light.[1] |
| Cell Line Resistance | The cell line you are using may be inherently resistant to cardiac glycosides. |
Issue 3: High Variability Between Different Experiments (High Inter-Assay Variability)
To minimize variability between experiments conducted on different days, standardization is key.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Standardize cell culture procedures. Use cells within a consistent and narrow passage number range. Ensure cell confluency is similar at the time of seeding for each experiment. |
| Reagent Lot-to-Lot Variability | If possible, use the same lot of critical reagents (e.g., media, serum, this compound C) for the entire set of experiments. If a new lot must be used, perform a bridging experiment to ensure consistency. |
| Operator-Dependent Variation | Create and adhere to a detailed standard operating procedure (SOP) for all users. Ensure all personnel are thoroughly trained on the experimental protocol. |
| Environmental Factors | Monitor and maintain consistent incubator conditions (temperature, CO2, humidity). |
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for this compound C in various cancer cell lines and general guidelines for acceptable assay variability.
Table 1: IC50 Values of this compound C in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Concentration |
| A549 | Lung Cancer | 24 hours | 56.49 ± 5.3 nM |
| HepG2 | Liver Cancer | 24 hours | 0.238 ± 0.16 µM |
| MCF-7 | Breast Cancer | 24 hours | 0.4 ± 0.1 µM |
| HuCCT-1 | Cholangiocarcinoma | Not Specified | 0.1720 µM |
| TFK-1 | Cholangiocarcinoma | Not Specified | 0.1034 µM |
Note: IC50 values are approximate and can vary based on experimental conditions such as cell density and the specific assay method used.[1][6][7]
Table 2: General Assay Performance Guidelines
| Parameter | Acceptable Range | Notes |
| Intra-Assay CV% | < 10% | Reflects the precision of replicates within a single assay plate.[9] |
| Inter-Assay CV% | < 15% | Indicates the reproducibility of the assay across different plates and days.[9] |
| Z'-factor | > 0.4 | A statistical measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.[10] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is indicative of their viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound C and a vehicle control for 24, 48, or 72 hours.[1]
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]
-
Incubation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals.[11][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570-590 nm using a microplate reader.[12][13]
2. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound C for 24 or 48 hours.[14][15]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with ice-cold PBS.[14]
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[14][15]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[14][15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample. Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchhub.com [researchhub.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quantics.co.uk [quantics.co.uk]
- 9. salimetrics.com [salimetrics.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay [protocols.io]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Quantitative Analysis of Lanatoside C from Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Lanatoside C from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the quantitative analysis of this compound C from plant extracts?
A1: The quantitative analysis of this compound C from complex plant matrices presents several challenges, including:
-
Matrix Effects: Co-extracted compounds can interfere with the analysis, leading to ion suppression or enhancement in LC-MS analysis and affecting accuracy.[1]
-
Analyte Stability: this compound C can be converted to other cardiac glycosides, such as Digoxin, through enzymatic or chemical hydrolysis during sample preparation and extraction.[2][3]
-
Low Concentrations: The concentration of this compound C in plant material can be low and variable depending on factors like plant genetics, growing conditions, and harvesting time.[3][4]
-
Structural Similarity: this compound C belongs to a class of structurally similar cardiac glycosides, which can make chromatographic separation challenging.
-
Method Validation: Ensuring the accuracy, precision, linearity, and robustness of the analytical method is crucial for reliable quantification.[5][6]
Q2: Which analytical techniques are most suitable for the quantitative analysis of this compound C?
A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly used and reliable method for the quantification of this compound C.[7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and selectivity, which is particularly useful for analyzing samples with low concentrations or complex matrices.[9][10][11] High-Performance Thin-Layer Chromatography (HPTLC) is another viable technique for the quantification of cardiac glycosides.[12]
Q3: How can I minimize the degradation of this compound C during sample preparation?
A3: To minimize the conversion of this compound C to other compounds, consider the following:
-
Enzyme Inactivation: Rapid drying of the plant material at an appropriate temperature can help inactivate enzymes like digilanidase that are responsible for deglucosylation.[3]
-
Controlled Extraction Conditions: Use mild extraction conditions and avoid high temperatures and extreme pH that can lead to hydrolysis.
-
Prompt Analysis: Analyze the extracts as soon as possible after preparation to minimize degradation over time.
Q4: What is a suitable internal standard for the quantitative analysis of this compound C?
A4: An ideal internal standard (IS) should be structurally similar to the analyte and have similar chromatographic behavior. For LC-MS analysis, a stable isotope-labeled version of this compound C would be the best choice to compensate for matrix effects and variations in sample processing.[1] If a labeled standard is unavailable, other structurally related cardiac glycosides that are not present in the sample can be used. For HPLC-UV, β-methyldigoxin has been used as an internal standard.[7]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.[13]2. Inappropriate mobile phase pH.[14]3. Sample overload.[15] | 1. Wash the column with a strong solvent or replace it if necessary.[14]2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the injection volume or dilute the sample.[15] |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate.[16]2. Temperature variations.[7]3. Column equilibration issues. | 1. Ensure proper solvent mixing and pump performance. Degas the mobile phase.[16]2. Use a column oven to maintain a constant temperature.[7]3. Allow sufficient time for the column to equilibrate with the mobile phase between injections. |
| Low Signal Intensity | 1. Low concentration of this compound C in the sample.2. Degradation of the analyte.3. Suboptimal detection wavelength. | 1. Concentrate the sample or use a more sensitive detector.2. Review sample preparation and storage procedures to minimize degradation.3. Ensure the UV detector is set to the absorbance maximum of this compound C (around 220 nm).[7][8] |
| Extra or Unidentified Peaks | 1. Presence of impurities or degradation products.[2]2. Contamination from solvents or sample preparation steps. | 1. Use a higher purity reference standard and check for potential degradation pathways.2. Use high-purity solvents and clean sample preparation materials. |
LC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Ion Suppression or Enhancement | Matrix effects from co-eluting compounds in the plant extract.[1][9] | 1. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE).[9][10]2. Use a stable isotope-labeled internal standard to compensate for matrix effects.[1]3. Dilute the sample to reduce the concentration of interfering compounds. |
| Poor Sensitivity | 1. Inefficient ionization.2. Suboptimal mass spectrometer parameters. | 1. Optimize the mobile phase composition (e.g., by adding modifiers like ammonium formate or acetate) to enhance ionization.[11]2. Tune the mass spectrometer parameters (e.g., capillary voltage, gas flow rates) for this compound C. |
| In-source Fragmentation | High source temperature or cone voltage leading to the breakdown of the analyte. | Optimize the source conditions to minimize fragmentation and maximize the signal of the desired molecular ion or adduct. |
Experimental Protocols
HPLC-UV Method for this compound C Quantification
This protocol is a generalized procedure based on common practices.[2][7][8]
-
Sample Preparation:
-
Dry the plant material (e.g., Digitalis lanata leaves) and grind it into a fine powder.[8]
-
Accurately weigh about 100 mg of the powdered plant material.
-
Extract the powder with a suitable solvent, such as 50% methanol, using ultrasonication for about 30 minutes.[2][7]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound C.
-
Use an internal standard (e.g., β-methyldigoxin) to improve accuracy and precision.[7]
-
Calculate the concentration of this compound C in the sample by comparing its peak area to the calibration curve.
-
Sample Cleanup using Solid-Phase Extraction (SPE) for LC-MS Analysis
This protocol is a general guideline for reducing matrix effects.[9][10]
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing methanol followed by water.
-
-
Sample Loading:
-
Load the plant extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute this compound C from the cartridge using a stronger solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Quantitative Data Summary
The concentration of this compound C can vary significantly depending on the plant source and analytical method used.
| Plant Material | Analytical Method | This compound C Concentration | Reference |
| Digitalis lanata leaves | HPLC-UV | 115.6 µ g/100 mg of leaves | [2] |
| Digitalis lanata leaves | HPLC-UV | 153.2 µ g/100 mg (healthy) vs. 76.1 µ g/100 mg (infected) | [7] |
| In vitro regenerated D. davisiana | HPLC | 2.27 mg/kg dry weight | [17] |
Visualizations
Caption: Workflow for the quantitative analysis of this compound C.
Caption: Troubleshooting logic for quantitative analysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS assay for quantitative determination of cardio glycoside in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medipol.edu.tr [medipol.edu.tr]
- 13. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. realab.ua [realab.ua]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Maximizing Lanatoside C Yield from Digitalis lanata
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Digitalis lanata. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of Lanatoside C in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal cultivation conditions for maximizing this compound C content in Digitalis lanata?
A1: For optimal growth and high glycoside content, Digitalis lanata requires specific environmental conditions. It thrives in a cool, mild climate with temperatures between 20-30°C.[1] The plant is best cultivated on hill slopes at elevations above 1250 meters above mean sea level.[1]
Key soil requirements include:
-
Soil Type: Well-drained sandy or loamy soil that is rich in organic matter.[1][2][3]
-
Soil pH: Slightly acidic to neutral, with a pH range of 5.5 to 6.5.[1]
-
Light: The plant prefers semi-shade but can grow in full sun if the soil remains moist.[2][4]
Q2: When is the best time to harvest Digitalis lanata leaves for the highest this compound C yield?
A2: The timing of harvest is critical for maximizing the yield of primary glycosides like this compound C. Leaves should be harvested from second-year plants when the flowering spike has developed and approximately two-thirds of the flowers have opened.[2] Harvesting at other times will result in a lower concentration of medically active glycosides.[2] For laboratory-scale experiments, harvesting 8-10 cm long leaves (excluding the petiole) between July and August from the first-year crop is also a common practice, with a second harvest possible one and a half months later.[1]
Q3: What is a reliable and efficient method for extracting this compound C from Digitalis lanata leaves?
A3: A rapid and effective method for extracting this compound C involves using a 50% methanol (MeOH) solution.[5][6][7][8] The dried and powdered leaves are extracted with this solvent, often with the aid of ultrasonication for about an hour, to enhance extraction efficiency.[5][7] This is followed by filtration and evaporation of the solvent under reduced pressure to obtain a crude extract.[7] For cleaner samples prior to analysis, the extract can be passed through a Sep-Pak C18 cartridge.[5][6][8][9]
Q4: How can I accurately quantify the amount of this compound C in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound C.[5][6][10] A typical setup involves a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of acetonitrile, methanol, and water.[5][6][11] Detection is typically performed at 220 nm.[5][6] This method is precise and can separate this compound C from its metabolites and other related glycosides.[11]
Troubleshooting Guides
Issue 1: Low this compound C Yield in Plant Material
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper growing conditions. | Ensure the soil is well-drained, slightly acidic (pH 5.5-6.5), and rich in organic matter.[1] Maintain a cool and mild climate (20-30°C).[1] | Improved plant health and glycoside production. |
| Incorrect harvesting time. | Harvest leaves from second-year plants when about two-thirds of the flowers have opened.[2] If using first-year plants, harvest 8-10 cm leaves between July and August.[1] | Maximized concentration of this compound C in the harvested leaves. |
| Nutrient deficiency. | Apply a basal dose of FYM (10t/ha) and NPK (20:30:30 kg/ha ), followed by top dressing with Nitrogen (150 kg/ha ) in four equal splits at 3-month intervals.[1] | Enhanced plant growth and secondary metabolite synthesis. |
| Suboptimal plant variety. | Use a strain known for high glycoside content, such as E.C. 115996.[1] | Higher intrinsic potential for this compound C production. |
Issue 2: Degradation of this compound C Post-Extraction
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Enzymatic hydrolysis. | Immediately after harvesting, dry the leaves by passing hot air at 60°C to inactivate enzymes like digilanidase.[1][12] Air-drying has been shown to be an optimal method for processing raw material.[12] | Preservation of primary glycosides like this compound C and prevention of their conversion to secondary glycosides.[12] |
| Improper storage of plant material. | Store dried leaf powder in a cool, dry place, protected from light and moisture to prevent chemical degradation. | Long-term stability of this compound C in the stored material. |
Issue 3: Inaccurate Quantification of this compound C by HPLC
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor chromatographic separation. | Optimize the mobile phase composition. A common mobile phase is a mixture of acetonitrile, methanol, and water (e.g., 20:1:50 v/v/v).[5][6] Use a reversed-phase C8 or C18 column.[5] | Clear separation of this compound C from other cardiac glycosides like digoxin. |
| Interference from other compounds. | Clean up the crude extract using a Sep-Pak C18 cartridge before HPLC analysis.[5][6][8][9] | Removal of interfering pigments and other impurities, leading to a cleaner chromatogram and more accurate quantification. |
| Incorrect detection wavelength. | Set the UV detector to 220 nm for optimal detection of this compound C.[5][6] | Enhanced sensitivity and accuracy of detection. |
Biotechnological Approaches to Enhance Yield
For researchers looking to move beyond optimizing cultivation and extraction, several biotechnological strategies can significantly boost this compound C production.
Elicitation
Elicitors are compounds that stimulate the plant's defense responses, which can lead to an increased production of secondary metabolites.
Q: Which elicitors have been shown to increase this compound C production in Digitalis lanata?
A: Studies on Digitalis lanata shoot cultures in temporary immersion systems have demonstrated that certain elicitors can significantly increase this compound C accumulation. The highest accumulation was achieved with Chitoplant® (0.1 g/L) and Silioplant® (0.01 g/L), resulting in a 2.2-fold increase compared to non-elicited cultures.[13][14]
| Elicitor | Concentration | This compound C Yield (µg/g Dry Weight) | Fold Increase vs. Control |
| Control | - | ~142 | 1.0 |
| Chitoplant® | 0.1 g/L | 316 | 2.2 |
| Silioplant® | 0.01 g/L | 310 | 2.2 |
Data adapted from studies on shoot cultures in temporary immersion systems.[13][14]
Plant Growth Regulators (PGRs)
The application of PGRs in in-vitro cultures can influence both biomass growth and secondary metabolite production.
Q: How do plant growth regulators affect this compound C production?
A: The balance of auxins and cytokinins in the culture medium is crucial. While high levels of auxins can sometimes be detrimental to secondary metabolite production, specific combinations can enhance glycoside content.[15] For instance, in callus cultures, exposing them to an 18-hour photoperiod has been shown to yield the best glycosidal content.[16] Further research indicates that specific concentrations of auxins like IAA and NAA, in combination with cytokinins like BA, can significantly impact the production of related compounds, suggesting a potential for optimizing cardiac glycoside synthesis.[15][17]
Hairy Root Culture
Q: Can hairy root cultures be used to produce this compound C?
A: Hairy root culture, induced by the bacterium Agrobacterium rhizogenes, is a promising technology for producing secondary metabolites.[18][19] These cultures are known for their fast growth, genetic stability, and high productivity without the need for exogenous plant growth regulators.[18] While specific data on this compound C yield from Digitalis lanata hairy roots is an active area of research, transformed hairy roots of Digitalis species have been shown to produce high levels of cardioactive glycosides.[20]
Experimental Protocols
Protocol 1: Extraction and Sample Preparation for HPLC Analysis
-
Drying: Dry the harvested Digitalis lanata leaves at 60°C in a hot air oven until a constant weight is achieved.[1]
-
Grinding: Pulverize the dried leaves into a fine powder using a grinder or mortar and pestle.
-
Extraction:
-
Cleanup (Optional but Recommended):
-
Final Preparation: Evaporate the solvent from the eluate under reduced pressure and redissolve the residue in a known volume of the HPLC mobile phase for injection.
Protocol 2: HPLC Quantification of this compound C
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Reversed-phase C8 or C18 column.
-
Mobile Phase: Acetonitrile:Methanol:Water (20:1:50, v/v/v).[5][6]
-
Column Temperature: 20-40°C.[12]
-
Quantification: Use an external standard method with a certified this compound C reference standard to create a calibration curve.
Visualizations
Experimental Workflow for this compound C Extraction and Quantification
Caption: A typical workflow for the extraction and quantification of this compound C.
Logical Relationship of Factors Affecting this compound C Yield
Caption: Key factors influencing the final yield of this compound C.
References
- 1. Horticulture :: Medicinal Crops :: Digitalis [agritech.tnau.ac.in]
- 2. pfaf.org [pfaf.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Grecian Foxglove (Digitalis lanata) [illinoiswildflowers.info]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Ikeda, Y., Fujii, Y. and Yamazaki, M. (1991) Determination of this compound C and Digoxin in Digitalis lanata by HPLC and Its Application to Analysis of the Fermented Leaf Powder. Journal of Natural Products, 55, 748-752. - References - Scientific Research Publishing [scirp.org]
- 9. Combination of Pretreatments with Acetic Acid and Sodium Methoxide for Efficient Digoxin Preparation from Digitalis Glycosides in Digitalis lanata Leaves - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Isolation and quantitative determination of some cardioactive glycosides from Digitalis lanata by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Increased cardenolides production by elicitation of Digitalis lanata shoots cultured in temporary immersion systems | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. EFFECT OF PLANT GROWTH REGULATORS ON THE PRODUCTION OF FLAVONOIDS BY CELL SUSPENSION CULTURES OF DIGITALIS LANATA | Semantic Scholar [semanticscholar.org]
- 18. Hairy root culture | PPTX [slideshare.net]
- 19. Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scirp.org [scirp.org]
addressing Lanatoside C assay interference from other glycosides
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the quantification of Lanatoside C, specifically addressing interference from other structurally related cardiac glycosides.
Frequently Asked Questions (FAQs)
Q1: My this compound C assay is showing higher than expected values. What could be the cause?
A1: Overestimation of this compound C levels is often due to cross-reactivity from other cardiac glycosides present in the sample, such as digoxin, digitoxin, or their metabolites.[1][2] Many analytical methods, especially immunoassays, may not be specific enough to distinguish between these closely related compounds, leading to a cumulative signal.[3][4]
Q2: Which analytical techniques are best for accurately quantifying this compound C in the presence of other glycosides?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most reliable methods for specifically quantifying this compound C.[2][5][6] These techniques allow for the physical separation of individual glycosides before detection, ensuring that the measured signal is specific to this compound C.[7][8] Thin-Layer Chromatography (TLC) can also be used for separation.[1]
Q3: Can I use an immunoassay for this compound C quantification?
A3: While immunoassays are rapid, they are prone to cross-reactivity with other structurally similar glycosides.[3][4] For example, antibodies developed for digoxin may also bind to this compound C.[9] If using an immunoassay, it is crucial to validate its specificity for this compound C and screen for potential cross-reactivity with all other glycosides suspected to be in your sample. For research and development purposes requiring high accuracy, chromatographic methods are recommended.[5]
Q4: How can I prepare my sample to minimize interference?
A4: Proper sample preparation is critical. For complex matrices like plant extracts or biological fluids, a sample clean-up and extraction step is necessary. Solid-Phase Extraction (SPE) with cartridges like Sep-Pak C18 can effectively remove interfering substances and concentrate the glycosides prior to analysis.[2][8] The choice of solvents for extraction, such as methanol or ethanol, is also an important consideration.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inaccurate or non-reproducible results | Co-elution of glycosides: Structurally similar glycosides may not be fully separated by the chromatographic method. | Optimize the HPLC/UPLC mobile phase composition. Experiment with different solvent ratios (e.g., acetonitrile, methanol, water) to improve resolution.[7][8] Consider using a different stationary phase (column) or gradient elution.[8] |
| Compound degradation: this compound C may be unstable under certain experimental conditions. | Ensure proper storage of stock solutions (e.g., at -20°C, protected from light).[12] Prepare fresh working solutions for each experiment. | |
| Matrix effects: Components in the sample matrix (e.g., salts, proteins) can interfere with ionization in mass spectrometry or alter chromatographic behavior. | Employ a more rigorous sample clean-up method, such as Solid-Phase Extraction (SPE).[2] An isotope-dilution mass spectrometry (IDMS) method with a deuterated internal standard can also help to correct for matrix effects.[6] | |
| Low signal or poor sensitivity | Inefficient extraction: The extraction protocol may not be effectively recovering this compound C from the sample matrix. | Optimize the extraction solvent and procedure. Methods using aqueous alcohols have been shown to provide good yields.[7][8] |
| Suboptimal detection parameters: The detector settings may not be ideal for this compound C. | For UV detection, ensure the wavelength is set appropriately (e.g., 220 nm).[8] For mass spectrometry, optimize the ionization source parameters and select the appropriate precursor and product ions for Selected Reaction Monitoring (SRM). | |
| False positives in immunoassay | Cross-reactivity: The antibody used in the immunoassay is binding to other glycosides in the sample. | Confirm all positive immunoassay results with a more specific method like HPLC or LC-MS/MS.[3] Review the manufacturer's cross-reactivity data for the assay kit.[13] |
Quantitative Data Summary
The following table presents data from a study demonstrating how different pretreatments of Digitalis lanata leaves can alter the measured concentrations of various cardiac glycosides, highlighting the potential for co-occurrence and the importance of specific analytical methods.
| Pretreatment | This compound C (μ g/100 mg) | Deslanoside (μ g/100 mg) | α-acetyldigoxin (μ g/100 mg) | Digoxin (μ g/100 mg) |
| None | 115.6 | Not Detected | 23.8 | 7.45 |
| Acetic Acid | Not Detected | Not Detected | Increased | Increased |
| Sodium Methoxide | Not Detected | Increased | Not Detected | Increased |
| Acetic Acid + Sodium Methoxide | Not Detected | Not Detected | Not Detected | 115.1 |
| Data adapted from Higashi et al. (2016).[14] |
Experimental Protocols
Protocol 1: HPLC-UV for this compound C Quantification
This protocol is a general guideline for the separation and quantification of this compound C from other glycosides.
-
Sample Preparation (from Digitalis lanata leaves): a. Extract the dry leaf powder with 50% methanol.[8] b. Apply the extract to a Sep-Pak C18 cartridge for sample clean-up.[8] c. Elute the glycosides and evaporate the solvent. d. Reconstitute the residue in the mobile phase for HPLC analysis.
-
HPLC Conditions:
-
Column: Octylsilyl bonded silica column (or a reversed-phase C18 column).[7][8]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and water (e.g., 20:1:50 v/v/v).[8] The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 220 nm.[8]
-
Quantification: Use an internal standard method for accurate quantification.[8]
-
-
Data Analysis: a. Generate a standard curve using a certified reference standard of this compound C. b. Identify the this compound C peak in the sample chromatogram based on retention time. c. Quantify the amount of this compound C by comparing the peak area to the standard curve.
Protocol 2: UPLC-MS/MS for High-Sensitivity Quantification
This protocol provides a more sensitive and specific method for quantifying cardiac glycosides.
-
Sample Preparation (from serum/plasma): a. Perform a liquid-phase extraction using an ammonium acetate buffer/tertiary butylmethyl ether/ethyl acetate mixture at pH 9.5.[6] b. Use a deuterated internal standard (e.g., d3-digoxin) for isotope-dilution mass spectrometry.[2] c. Evaporate the organic layer and reconstitute the sample in the initial mobile phase.
-
UPLC-MS/MS Conditions:
-
Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or similar high-resolution reversed-phase column.[2]
-
Mobile Phase: A gradient or isocratic elution using acetonitrile and 5 mM ammonium formate.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Mass Spectrometry: Positive mode electrospray ionization (ESI+). Monitor specific precursor-to-product ion transitions for this compound C and any other glycosides of interest.
-
-
Data Analysis: a. Identify and integrate the peaks corresponding to the specific transitions for each analyte and the internal standard. b. Calculate the analyte/internal standard peak area ratio. c. Quantify the concentration using a calibration curve prepared with known standards.
Visualizations
Caption: Workflow for this compound C analysis.
Caption: Troubleshooting logic for inaccurate this compound C results.
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 6. Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and quantitative determination of some cardioactive glycosides from Digitalis lanata by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of a case of this compound C intoxication with digoxin-specific F(ab')2 antibody fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
refining Lanatoside C purification by column chromatography
Welcome to the technical support center for the refining of Lanatoside C purification by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases for this compound C purification?
A1: For the purification of this compound C and other cardiac glycosides, reversed-phase chromatography is frequently employed. The most common stationary phases are silica gel chemically bonded with non-polar functional groups.[1][2] C18 (octadecylsilane) and C8 (octylsilane) are widely used due to their hydrophobicity, which allows for effective separation based on the polarity of the glycosides.[2] For specific applications, other materials like alumina or florisil may be considered, especially if this compound C shows instability on silica gel.
Q2: How do I choose the right mobile phase for my this compound C purification?
A2: The choice of mobile phase is critical for achieving good separation. For reversed-phase chromatography of this compound C, mixtures of water with organic solvents like acetonitrile and/or methanol are typically used.[1][2] The proportion of the organic solvent is adjusted to optimize the elution of this compound C. A higher concentration of the organic solvent will decrease the retention time. For mass spectrometry applications, it is recommended to use formic acid instead of phosphoric acid in the mobile phase.[3]
Q3: My this compound C is not eluting from the column. What could be the problem?
A3: If this compound C is not eluting, it could be due to several factors. The mobile phase may not be strong enough (i.e., the polarity is too high in reversed-phase chromatography). You can try increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. Another possibility is that the compound has decomposed on the column, which can be tested by checking the stability of this compound C under the chromatographic conditions. It is also possible that the compound eluted very quickly in the solvent front; therefore, the first fraction should be checked.
Q4: I am seeing peak tailing in my chromatogram. What are the common causes and solutions?
A4: Peak tailing can be caused by several factors in column chromatography. One common reason is the interaction of the analyte with active sites on the stationary phase. To address this, you can try adding a small amount of a competing agent, like a few drops of acetic acid or triethylamine, to the mobile phase to reduce strong interactions with the silica gel. Other causes include a blocked frit or a void in the column packing. If a blockage is suspected, reversing the column flush (if permissible for the column) or replacing the frit might solve the issue. A column void would necessitate repacking or replacing the column.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound C.
Problem: Poor Resolution Between this compound C and Impurities
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Inability to isolate pure this compound C.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by systematically varying the ratio of organic solvent to water. A shallower gradient or isocratic elution with the optimal solvent composition can improve resolution. |
| Incorrect Stationary Phase | If optimizing the mobile phase is insufficient, consider a different stationary phase. A column with a different chemistry (e.g., C8 instead of C18) or a different particle size may provide the necessary selectivity. |
| Column Overloading | Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample concentration or the injection volume. |
| Flow Rate is Too High | A high flow rate can reduce the interaction time between the analyte and the stationary phase, leading to poor separation. Try reducing the flow rate to allow for better equilibrium. |
Problem: Low Yield of Purified this compound C
Symptoms:
-
The amount of recovered this compound C is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Degradation on the Column | This compound C may be sensitive to the pH of the mobile phase or the acidity of the silica gel.[4] Perform a stability test of this compound C under the purification conditions. Consider using a less acidic stationary phase like deactivated silica or alumina. |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to the stationary phase. After elution of the main peak, try flushing the column with a much stronger solvent to recover any remaining compound. |
| Incomplete Elution | The elution may have been stopped prematurely. Continue collecting fractions and monitoring with a suitable detection method (e.g., TLC or UV) until the baseline returns to and remains at zero. |
| Sample Loss During Preparation | Review the sample preparation steps to ensure there are no significant losses before loading onto the column. |
Experimental Protocols
Protocol: Reversed-Phase Column Chromatography for this compound C Purification
This protocol provides a general guideline for the purification of this compound C from a crude extract.
1. Materials:
- Stationary Phase: C18-bonded silica gel.
- Mobile Phase A: Water (HPLC grade).
- Mobile Phase B: Acetonitrile (HPLC grade).
- Sample: Crude extract containing this compound C dissolved in a minimal amount of the initial mobile phase.
2. Column Preparation:
- Pack the column with the C18-bonded silica gel according to the manufacturer's instructions.
- Equilibrate the column with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) until a stable baseline is achieved.
3. Sample Loading:
- Dissolve the crude extract in the initial mobile phase. If solubility is an issue, a stronger solvent can be used sparingly, followed by dilution with the initial mobile phase.
- Inject the sample onto the column.
4. Elution:
- Begin elution with the initial mobile phase composition.
- Apply a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 20% to 80% Mobile Phase B over 30-60 minutes.
- Monitor the elution using a UV detector at 220 nm.[2]
- Collect fractions throughout the elution process.
5. Fraction Analysis:
- Analyze the collected fractions using a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing pure this compound C.
6. Post-Purification:
- Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound C.
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution issues.
General Experimental Workflow for this compound C Purification
Caption: A step-by-step workflow for this compound C purification.
References
- 1. Isolation and quantitative determination of some cardioactive glycosides from Digitalis lanata by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of this compound C on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Bioavailability and Serum Concentrations of Lanatoside C and Digoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability and serum concentrations of two cardiac glycosides, Lanatoside C and Digoxin. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacokinetic profiles of these compounds.
Executive Summary
This compound C, a cardiac glycoside derived from Digitalis lanata, is a precursor to the more commonly used Digoxin. Experimental evidence strongly suggests that following oral administration, this compound C is substantially metabolized into Digoxin within the gastrointestinal tract prior to absorption. Consequently, the bioavailability of orally administered this compound C is intrinsically linked to the efficiency of its conversion to Digoxin. Clinical studies indicate that oral administration of this compound C results in lower systemic serum concentrations of the active moiety (Digoxin) compared to the administration of Digoxin itself.
Data Presentation: A Comparative Analysis of Serum Concentrations
The following table summarizes the key pharmacokinetic parameters for this compound C and Digoxin based on available clinical data. It is important to note that comprehensive pharmacokinetic data for this compound C is limited, as it is rapidly converted to Digoxin.
| Pharmacokinetic Parameter | This compound C (oral) | Digoxin (oral) | Reference |
| Peak Serum Concentration (Cmax) | 0.98 ± 0.15 ng/mL* | 1.5 ± 0.17 ng/mL | [1] |
| Oral Bioavailability (F) | Significantly lower than Digoxin | ~70-80% | [1] |
*Note: This value largely reflects the concentration of Digoxin and its metabolites after oral administration of this compound C.[1]
Metabolic Pathway: From this compound C to Digoxin
The conversion of this compound C to Digoxin is a two-step enzymatic process that occurs in the gastrointestinal tract. This metabolic relationship is a critical factor in understanding the bioavailability of this compound C.
Experimental Protocols
Objective: To compare the single-dose oral bioavailability and serum concentration profiles of this compound C and Digoxin in healthy adult volunteers.
Study Design: A randomized, open-label, two-period, two-sequence, crossover study.
Participants: A cohort of healthy adult male and female volunteers (n=24), aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ². All participants would provide written informed consent.
Drug Administration:
-
Treatment A: A single oral dose of this compound C (e.g., 0.5 mg).
-
Treatment B: A single oral dose of Digoxin (e.g., 0.5 mg).
-
A washout period of at least 14 days would separate the two treatment periods.
Blood Sampling: Venous blood samples (approximately 5 mL) would be collected into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose. Plasma would be separated by centrifugation and stored at -20°C until analysis.
Analytical Method: Plasma concentrations of Digoxin and any detectable this compound C would be determined using a validated analytical method, such as:
-
High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS): This method offers high specificity and sensitivity for the quantification of both the parent drug and its metabolites.
-
Fluorescence Polarization Immunoassay (FPIA): A common method for therapeutic drug monitoring of Digoxin.
Pharmacokinetic Analysis: The following pharmacokinetic parameters would be calculated for both treatments using non-compartmental analysis:
-
Peak plasma concentration (Cmax)
-
Time to reach peak plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
The relative bioavailability of this compound C would be calculated as the ratio of the dose-normalized AUC0-inf of Digoxin after this compound C administration to the dose-normalized AUC0-inf of Digoxin after Digoxin administration.
Experimental Workflow
The logical flow of a comparative bioavailability study is outlined in the diagram below.
Conclusion
The available evidence indicates that this compound C functions as a prodrug, being converted to Digoxin in the gastrointestinal tract. This conversion is a key determinant of its bioavailability. Direct administration of Digoxin leads to higher and more predictable serum concentrations compared to the administration of an equivalent dose of this compound C.[1] For researchers and drug development professionals, this distinction is crucial when considering the therapeutic application and formulation of these cardiac glycosides. Future research with a head-to-head, well-controlled pharmacokinetic study would be beneficial to fully elucidate the comparative bioavailability and provide more detailed quantitative data.
References
Comparative Analysis of Lanatoside C and Ouabain on STAT3 Signaling: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the effects of two cardiac glycosides, Lanatoside C and Ouabain, on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics targeting STAT3.
Executive Summary
Both this compound C and Ouabain, well-known cardiac glycosides, have demonstrated potent anti-cancer properties through the modulation of the STAT3 signaling pathway. While both compounds ultimately lead to the inhibition of STAT3 and induction of apoptosis in cancer cells, their upstream mechanisms of action exhibit notable differences. This compound C's inhibitory effect on STAT3 expression is critically dependent on the induction of reactive oxygen species (ROS)[1][2]. In contrast, Ouabain suppresses both the expression and phosphorylation of STAT3, a mechanism that may be independent of its classical Na+/K+-ATPase inhibitory function and is potentially linked to a broader inhibition of protein synthesis[3][4][5].
Comparative Mechanism of Action on STAT3 Signaling
This compound C: This cardiac glycoside primarily acts by downregulating the total protein expression of STAT3[1][2]. A key initiating event in this process is the significant increase in intracellular ROS. Studies have shown that the this compound C-induced downregulation of STAT3 can be reversed by pretreatment with an ROS scavenger like N-acetyl-L-cysteine (NAC), highlighting the essential role of oxidative stress in its mechanism[1]. The reduction in STAT3 levels disrupts the pro-survival and pro-proliferative signals in cancer cells, leading to apoptosis[1][2][6].
Ouabain: Ouabain exerts a dual inhibitory effect on the STAT3 pathway by suppressing both the total expression of STAT3 protein and its activation via phosphorylation[3][5]. This comprehensive inhibition effectively blocks the translocation of STAT3 to the nucleus and subsequent transcription of its target genes. Notably, some evidence suggests that this anti-STAT3 activity is independent of Ouabain's canonical function as an inhibitor of the Na+/K+-ATPase pump[3][7]. Furthermore, Ouabain has been reported to inhibit overall protein synthesis, which could be a contributing factor to the observed decrease in STAT3 levels[3]. Similar to this compound C, Ouabain treatment also results in increased intracellular ROS generation[3].
Downstream Cellular Consequences
The inhibition of STAT3 signaling by both this compound C and Ouabain converges on the induction of apoptosis, a critical process for eliminating cancerous cells.
Induction of Apoptosis:
-
This compound C: The downregulation of STAT3 by this compound C leads to a significant shift in the balance of Bcl-2 family proteins. Specifically, it causes a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl, and an increase in the expression of the pro-apoptotic protein Bax[1][2]. This altered ratio of pro- to anti-apoptotic proteins triggers the mitochondrial apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3[1][2].
-
Ouabain: Similarly, the suppression of STAT3 activity by Ouabain results in the downregulation of several STAT3 target genes that promote cell survival, including c-Myc, Survivin, and Bcl-2[4][5]. This reduction in anti-apoptotic factors contributes to the induction of apoptosis and has also been associated with the generation of DNA double-strand breaks[3].
Quantitative Data Summary
The following table provides a comparative summary of the key molecular and cellular effects of this compound C and Ouabain on STAT3 signaling.
| Feature | This compound C | Ouabain |
| Effect on STAT3 | Downregulates total protein expression[1][2] | Suppresses total protein expression and phosphorylation[3][5] |
| Upstream Mechanism | ROS-dependent[1] | Potentially Na+/K+-ATPase independent; linked to inhibition of protein synthesis[3][7] |
| ROS Induction | Yes[1][2] | Yes[3] |
| Effect on Bcl-2 Family Proteins | Decreases Bcl-2 and Bcl-xl; Increases Bax[1][2] | Decreases c-Myc, Survivin, and Bcl-2[4][5] |
| Caspase Activation | Activates Caspase-9 and Caspase-3[1][2] | Apoptosis induction implies caspase activation |
| Primary Cellular Outcome | Apoptosis[1][2][6] | Apoptosis and DNA double-strand breaks[3] |
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of this compound C and Ouabain. Below are summaries of key experimental methodologies.
1. Cell Viability (MTT) Assay: To determine the cytotoxic effects, cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound C or Ouabain for 24-72 hours. Subsequently, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is converted to formazan crystals by metabolically active cells. The formazan is then solubilized with DMSO, and the absorbance is measured to determine cell viability.
2. Western Blot Analysis: This technique is employed to quantify the protein levels of STAT3, phosphorylated STAT3 (p-STAT3), Bcl-2, Bax, and cleaved caspases. Cell lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies. Detection is achieved using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate.
3. Apoptosis Quantification (Annexin V/Propidium Iodide Staining): Apoptosis is quantitatively assessed using flow cytometry. Cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), which enters cells with compromised membrane integrity (late apoptosis/necrosis). This allows for the differentiation and quantification of viable, early apoptotic, and late apoptotic/necrotic cell populations.
4. Intracellular ROS Detection (DCFH-DA Assay): To measure intracellular ROS levels, cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence microplate reader or visualized by fluorescence microscopy.
Visual Representations
Diagram 1: STAT3 Signaling Pathway and Inhibition by this compound C and Ouabain
Caption: A diagram illustrating the STAT3 signaling cascade and the inhibitory actions of this compound C and Ouabain.
Diagram 2: Experimental Workflow for Comparative Drug Analysis
Caption: A schematic of the experimental workflow for the comparative analysis of this compound C and Ouabain.
Diagram 3: Logical Relationship of Molecular Events
Caption: A logical flow diagram illustrating the molecular consequences of STAT3 inhibition by this compound C and Ouabain.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 4. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 5. scispace.com [scispace.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NP [thermofisher.com]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lanatoside C Binding Affinity to Na+/K+-ATPase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lanatoside C's binding affinity to the Na+/K+-ATPase enzyme with other well-established cardiac glycosides, Digoxin and Ouabain. The information presented herein is supported by experimental data and detailed protocols to assist researchers in their understanding and validation of these interactions.
Comparative Binding Affinity and Inhibition
This compound C, a cardiac glycoside derived from the leaves of the Digitalis lanata plant, exerts its therapeutic effects primarily through the inhibition of the Na+/K+-ATPase enzyme in cardiac muscle cells[1]. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger, ultimately enhancing cardiac muscle contraction[1]. While the primary clinical applications of this compound C have been in the treatment of congestive heart failure and atrial fibrillation, recent studies have explored its potential as an anticancer and antiviral agent[2][3][4][5].
To objectively evaluate the binding and inhibitory potency of this compound C, it is essential to compare its performance with other cardiac glycosides under standardized experimental conditions. The following table summarizes the available data on the inhibitory concentrations (IC50) and dissociation constants (Kd) for this compound C, Digoxin, and Ouabain. It is important to note that while IC50 values for this compound C in the context of cancer cell proliferation are available, direct enzyme inhibition IC50 values are less commonly reported. For a robust comparison, data from direct enzymatic assays are prioritized where available.
| Compound | Target | Parameter | Value | Cell Line/System | Reference |
| This compound C | Cell Proliferation | IC50 | 0.12 µM | Hep3B (Human Hepatocellular Carcinoma) | [2] |
| Cell Proliferation | IC50 | 0.14 µM | HA22T (Human Hepatocellular Carcinoma) | [2] | |
| Cell Proliferation | IC50 | 56.49 nM | A549 (Human Lung Carcinoma) | [3] | |
| Digoxin | Na+/K+-ATPase | Kd | 2.8 ± 2 nM | Pig Kidney | [6] |
| Na+/K+-ATPase Inhibition | Ki | 1.95 ± 0.15 µM | Pig Kidney Enzyme | [7] | |
| IDO1 Inhibition (downstream of Na+/K+-ATPase) | IC50 | ~164 nM | MDA-MB-231 (Human Breast Cancer) | [8] | |
| IDO1 Inhibition (downstream of Na+/K+-ATPase) | IC50 | 40 nM | A549 (Human Lung Carcinoma) | [8] | |
| Ouabain | Na+/K+-ATPase | Kd | 1.1 ± 1 nM | Pig Kidney | [6] |
| Na+/K+-ATPase Inhibition | Ki | 0.9 ± 0.05 µM | Pig Kidney Enzyme | [7] | |
| IDO1 Inhibition (downstream of Na+/K+-ATPase) | IC50 | 89 nM | MDA-MB-231 (Human Breast Cancer) | [8] | |
| IDO1 Inhibition (downstream of Na+/K+-ATPase) | IC50 | 17 nM | A549 (Human Lung Carcinoma) | [8] |
Experimental Protocols
Accurate and reproducible experimental design is critical for validating the binding affinity of this compound C and other cardiac glycosides to Na+/K+-ATPase. Below are detailed methodologies for key experiments.
Na+/K+-ATPase Activity Assay (Inorganic Phosphate Detection)
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (e.g., Ouabain) represents the Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (e.g., 100 mM)
-
Inhibitor solutions (this compound C, Digoxin, Ouabain) at various concentrations
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution for calibration curve
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer and the Na+/K+-ATPase enzyme preparation.
-
Inhibitor Addition: Add varying concentrations of the cardiac glycoside (this compound C, Digoxin, or Ouabain) to the respective wells. Include a control well with no inhibitor and a blank well with no enzyme. For total inhibition control, use a saturating concentration of Ouabain (e.g., 1 mM)[9].
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding a defined concentration of ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a fixed period (e.g., 15-30 minutes) during which ATP hydrolysis occurs.
-
Termination of Reaction: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the liberated inorganic phosphate to produce a colored product.
-
Colorimetric Measurement: After a short incubation period for color development, measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader[10].
-
Data Analysis:
-
Construct a standard curve using the phosphate standard to determine the concentration of Pi in each well.
-
Calculate the Na+/K+-ATPase activity by subtracting the Pi concentration in the presence of a saturating concentration of Ouabain from the Pi concentration in the absence of the inhibitor.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
[³H]-Ouabain Competition Binding Assay
This radioligand binding assay is used to determine the binding affinity (Ki) of unlabeled ligands, such as this compound C and Digoxin, by measuring their ability to compete with a radiolabeled ligand ([³H]-Ouabain) for binding to the Na+/K+-ATPase.
Materials:
-
Membrane preparation containing Na+/K+-ATPase
-
Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2
-
[³H]-Ouabain (radioligand)
-
Unlabeled competitor ligands (this compound C, Digoxin, Ouabain) at various concentrations
-
Wash Buffer: Ice-cold buffer of the same composition as the binding buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-Ouabain, and varying concentrations of the unlabeled competitor ligand (this compound C or Digoxin).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand will be retained on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled Ouabain) from the total binding.
-
Plot the percentage of specific [³H]-Ouabain binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of the competitor.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The inhibition of Na+/K+-ATPase by cardiac glycosides like this compound C initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the full spectrum of their pharmacological effects.
Na+/K+-ATPase Inhibition Signaling Pathway
Inhibition of the Na+/K+-ATPase pump by cardiac glycosides leads to an increase in intracellular Na+, which subsequently elevates intracellular Ca2+ through the Na+/Ca2+ exchanger. This rise in intracellular calcium is a key trigger for various downstream signaling cascades. Additionally, the Na+/K+-ATPase can act as a signal transducer, where ligand binding can activate protein kinases such as Src, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of downstream pathways like the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, influencing cellular processes such as proliferation, apoptosis, and migration.
References
- 1. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
comparing the cytotoxic effects of Lanatoside C and other cardiac glycosides
A Comparative Analysis of the Cytotoxic Effects of Lanatoside C and Other Cardiac Glycosides
Introduction
Cardiac glycosides are a class of naturally occurring steroid-like compounds, traditionally used in the treatment of congestive heart failure and cardiac arrhythmias.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[2][3][4] Recently, there has been a growing interest in repurposing cardiac glycosides as potential anti-cancer agents, as numerous studies have demonstrated their potent cytotoxic effects against a variety of cancer cell lines.[2][3][5][6] This guide provides a comparative analysis of the cytotoxic effects of this compound C and other prominent cardiac glycosides, including Digoxin, Digitoxin, and Ouabain, with a focus on their quantitative cytotoxic potency, experimental methodologies, and underlying molecular mechanisms.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic potential of cardiac glycosides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values of this compound C, Digoxin, Digitoxin, and Ouabain across various human cancer cell lines as reported in multiple studies. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.
| Cardiac Glycoside | Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| This compound C | A549 | Lung Cancer | 56.49 ± 5.3 nM | 24 h | [3] |
| MCF-7 | Breast Cancer | 0.4 ± 0.1 µM | 24 h | [3] | |
| HepG2 | Liver Cancer | 0.238 ± 0.16 µM | 24 h | [3] | |
| PC-3 | Prostate Cancer | 208.10 nM | 24 h | [7] | |
| DU145 | Prostate Cancer | 151.30 nM | 24 h | [7] | |
| LNCAP | Prostate Cancer | 565.50 nM | 24 h | [7] | |
| HuCCT-1 | Cholangiocarcinoma | ~0.172 µM | Not Specified | [5][8] | |
| TFK-1 | Cholangiocarcinoma | ~0.103 µM | Not Specified | [5][8] | |
| Digoxin | A549 | Lung Cancer | 0.10 µM | 24 h | [9] |
| H1299 | Lung Cancer | 0.12 µM | 24 h | [9] | |
| HT-29 | Colon Cancer | ~0.1-0.3 µM | Not Specified | [10] | |
| MDA-MB-231 | Breast Cancer | 122 ± 2 nM | 24 h | [11] | |
| OVCAR3 | Ovarian Cancer | ~0.1-0.3 µM | Not Specified | [10] | |
| K-562 | Leukemia | 28.2 ± 2.9 nM | Not Specified | [12] | |
| SKOV-3 | Ovarian Cancer | 2.5 x 10⁻⁷ M | Not Specified | [13] | |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 3-33 nM | Not Specified | [12][14] |
| MCF-7 | Breast Cancer | 3-33 nM | Not Specified | [12][14] | |
| K-562 | Leukemia | 6.4 ± 0.4 nM | Not Specified | [12] | |
| HeLa | Cervical Cancer | 28 nM | 48 h | [15] | |
| SKOV-3 | Ovarian Cancer | 4.0 x 10⁻⁷ M | Not Specified | [13] | |
| Ouabain | A549 | Lung Cancer | ~10.44-42.36 nM | 72 h | [16][17] |
| H460 | Lung Cancer | 10.44 nM | 72 h | [16][17] | |
| PANC1 | Pancreatic Cancer | 42.36 nM | 72 h | [16][17] | |
| HCT116 | Colon Cancer | ~10.44-42.36 nM | 72 h | [16][17] | |
| MDA-MB-231 | Breast Cancer | 150 ± 2 nM | 24 h | [11] | |
| A375 | Melanoma | 153.11 ± 22.69 nM | 24 h | [18] | |
| SK-Mel-28 | Melanoma | 772.14 ± 141.48 nM | 24 h | [18] |
Experimental Protocols
The cytotoxic effects of cardiac glycosides are commonly evaluated using cell viability assays. The following are detailed methodologies for two such widely used experiments:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cardiac glycoside (e.g., this compound C) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is another colorimetric assay that is used to determine cell viability.
Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to produce a yellow-colored formazan dye. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the cardiac glycoside to the wells and incubate for the desired time.
-
CCK-8 Addition: Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and IC50 value as described for the MTT assay.
Mandatory Visualizations
Caption: Experimental workflow for determining the cytotoxicity of cardiac glycosides.
Mechanisms of Cytotoxic Action
The cytotoxic effects of cardiac glycosides are multifaceted and involve the modulation of several key signaling pathways.
Primary Mechanism: Inhibition of Na+/K+-ATPase
The fundamental mechanism of action for all cardiac glycosides is the inhibition of the α-subunit of the Na+/K+-ATPase pump.[3][4] This inhibition leads to an increase in intracellular sodium ion concentration, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions.[19] This disruption of ion homeostasis is a primary trigger for subsequent cytotoxic events.
Induction of Apoptosis and Autophagy
Cardiac glycosides are potent inducers of programmed cell death (apoptosis) and autophagy.[4][6]
-
Apoptosis: The increased intracellular calcium can lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately leading to apoptosis.[11][20][21] Some cardiac glycosides can also induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[20]
-
Autophagy: Cardiac glycosides can induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[6] This can be a pro-survival mechanism in some contexts, but excessive or prolonged autophagy can lead to autophagic cell death.[22] The modulation of autophagy by cardiac glycosides is complex and can involve pathways such as AMPK and mTOR.[20][23]
Modulation of Key Signaling Pathways
Beyond their direct effects on ion pumps, cardiac glycosides influence a range of signaling pathways that are often dysregulated in cancer:
-
PI3K/AKT/mTOR Pathway: this compound C has been shown to attenuate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation, can be modulated by cardiac glycosides.[3]
-
JAK/STAT Pathway: this compound C and Ouabain have been found to inhibit the JAK/STAT signaling pathway, particularly STAT3, which is a key transcription factor for genes involved in cell proliferation and survival.[3][16][17]
-
Wnt/β-catenin Pathway: this compound C can inhibit the Wnt/β-catenin signaling pathway, another critical pathway in cancer development.[3]
Caption: Signaling pathways affected by cardiac glycosides leading to cytotoxicity.
Conclusion
This compound C and other cardiac glycosides exhibit potent cytotoxic effects against a broad range of cancer cell lines, often at nanomolar concentrations. Their primary mechanism of action, the inhibition of the Na+/K+-ATPase pump, triggers a cascade of downstream events including the induction of apoptosis and autophagy, and the modulation of critical cancer-related signaling pathways such as PI3K/AKT/mTOR, MAPK, and STAT3. The data presented in this guide highlights the potential of cardiac glycosides as repurposed anti-cancer agents. However, the variability in IC50 values across different cell lines underscores the importance of further research to understand the specific molecular determinants of sensitivity and to optimize their therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]
- 6. Cardiac Glycosides as Autophagy Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway [mdpi.com]
- 8. This compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 10. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 17. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cardiac Glycosides as Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The role of autophagy in death of cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Lanatoside C Cross-Reactivity in Commercial Digoxin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of serum digoxin levels is crucial for therapeutic drug monitoring due to its narrow therapeutic index. However, the presence of structurally related compounds, such as Lanatoside C, can lead to significant cross-reactivity in digoxin immunoassays, potentially resulting in falsely elevated readings and inappropriate clinical decisions. This guide provides a comparative analysis of the cross-reactivity of this compound C in several commercially available digoxin immunoassays, supported by experimental data and detailed methodologies.
Quantitative Cross-Reactivity Data
The degree of interference from this compound C varies across different immunoassay platforms. The following table summarizes the reported cross-reactivity percentages for several major analytical systems.
| Immunoassay Platform | Manufacturer | This compound C Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| Elecsys Digoxin Immunoassay | Roche Diagnostics | 1.31 | 65.2 |
| ARCHITECT iDigoxin | Abbott Laboratories | Data not specified in available literature | Known to cross-react[1] |
| Dimension Vista System | Siemens Healthineers | Data not available in reviewed product literature | - |
| UniCel DxI Systems | Beckman Coulter | Data not available in reviewed product literature | - |
Note: The absence of data for certain platforms in the public domain necessitates direct inquiry with the manufacturers for the most current and detailed cross-reactivity information. The cross-reactivity of this compound C with the Abbott ARCHITECT iDigoxin assay has been acknowledged, but specific quantitative data was not found in the reviewed literature.[1]
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The generalized experimental protocol outlined below is based on principles described in regulatory filings and is consistent with guidelines such as the Clinical and Laboratory Standards Institute (CLSI) EP7-A2.
Objective:
To quantify the percent cross-reactivity of this compound C in a competitive binding digoxin immunoassay.
Materials:
-
Digoxin-free human serum
-
Digoxin standards of known concentrations
-
This compound C stock solution of a known high concentration
-
Digoxin immunoassay reagents and analyzer platform to be evaluated
-
Calibrators and controls for the specific immunoassay
-
Precision pipettes and standard laboratory equipment
Procedure:
-
Preparation of Base Serum Pools: Two separate pools of digoxin-free human serum are spiked with digoxin to achieve concentrations at the low and high ends of the therapeutic range (e.g., 0.5 ng/mL and 2.0 ng/mL).[2]
-
Preparation of Test Samples: A dilution series of this compound C is prepared in each of the digoxin-spiked serum pools. The concentrations of this compound C should be clinically relevant and sufficient to demonstrate a measurable effect.
-
Immunoassay Analysis: The prepared samples (digoxin-spiked serum with and without this compound C) are analyzed in replicate (typically in duplicate or triplicate) using the digoxin immunoassay according to the manufacturer's instructions.
-
Data Analysis and Calculation of Cross-Reactivity:
-
The apparent digoxin concentration is measured in the samples containing this compound C.
-
The difference in the measured digoxin concentration between the sample with this compound C and the baseline digoxin-spiked sample is determined. This difference represents the apparent digoxin concentration due to the cross-reacting substance.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = [(Apparent Digoxin Concentration - Baseline Digoxin Concentration) / Concentration of this compound C] x 100
-
Signaling Pathways and Experimental Workflows
To visually represent the underlying principles of the immunoassay and the experimental design for cross-reactivity testing, the following diagrams are provided.
Caption: Competitive Immunoassay Principle for Digoxin.
Caption: Experimental Workflow for Cross-Reactivity Testing.
References
Lanatoside C vs. Deslanoside: A Comparative Analysis of Anticancer Activity in Prostate Cancer
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anticancer activities of two cardiac glycosides, Lanatoside C and its metabolite Deslanoside, in the context of prostate cancer. This report synthesizes available experimental data to elucidate their respective potencies and mechanisms of action.
Both this compound C and Deslanoside, derived from the foxglove plant Digitalis lanata, have demonstrated promising anticancer properties in preclinical studies.[1][2] In prostate cancer, a leading cause of cancer-related mortality in men, these compounds have been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1][3][4] This guide presents a side-by-side comparison of their effects on various prostate cancer cell lines, supported by quantitative data and detailed experimental methodologies.
Comparative Efficacy in Prostate Cancer Cell Lines
The anticancer activities of this compound C and Deslanoside have been evaluated in several prostate cancer cell lines, including androgen-independent (PC-3, DU145) and androgen-sensitive (LNCaP, 22Rv1) models. The following tables summarize the key quantitative findings from published studies.
Cell Viability and Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (48h) | Reference |
| Deslanoside | 22Rv1 | 8410 nM | [5] |
| PC-3 | 370 nM | [5] | |
| DU 145 | 180 nM | [5] | |
| This compound C | PC-3 | Not explicitly stated, but significant inhibition at 25-400 nM | [1] |
| DU 145 | Not explicitly stated, but significant inhibition at 100-400 nM | [1] | |
| LNCaP | Not explicitly stated, but significant inhibition at 400 nM | [1] |
Note: A direct comparison of IC50 values between this compound C and Deslanoside is challenging due to the lack of head-to-head studies with identical experimental conditions. The provided data for this compound C indicates the concentration range of significant activity rather than a precise IC50 value from the cited study.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells.
| Compound | Cell Line | Treatment (48h) | Apoptotic Cells (%) | Reference |
| This compound C | PC-3 | Control | ~5% | [1] |
| 200 nM | Significantly increased | [1] | ||
| 400 nM | Markedly increased | [1] | ||
| DU 145 | Control | ~5% | [1] | |
| 200 nM | Significantly increased | [1] | ||
| 400 nM | Significantly increased | [1] | ||
| Deslanoside | 22Rv1 | Control | ~5% | [6] |
| 60 nM | ~15% | [6] | ||
| 120 nM | ~25% | [6] | ||
| PC-3 | Control | ~5% | [6] | |
| 40 nM | Not specified, but significant increase | [6] | ||
| DU 145 | Control | ~5% | [6] | |
| Not specified | Dose-dependent increase | [6] |
Cell Cycle Arrest
Disruption of the cell cycle is a common mechanism of anticancer drugs.
| Compound | Cell Line | Treatment (48h) | Effect | Reference |
| This compound C | PC-3 | 400 nM | Significant increase in G2/M phase | [1] |
| DU 145 | Not specified | Arrest in S and G2/M phases | [1] | |
| Deslanoside | 22Rv1, PC-3, DU 145 | Not specified | G2/M phase arrest | [2][3] |
Signaling Pathways and Mechanisms of Action
Both this compound C and Deslanoside exert their anticancer effects by modulating various signaling pathways.
This compound C has been shown to influence the tumor microenvironment by modulating the TNF/IL-17 signaling pathway .[1][4] This interaction appears to be a key mechanism driving its pro-apoptotic and anti-proliferative effects in prostate cancer.[1] Additionally, like other cardiac glycosides, this compound C is known to inhibit the Na+/K+-ATPase pump, leading to downstream effects on intracellular ion concentrations and cellular signaling.[1]
Deslanoside appears to have a broader impact on multiple signaling pathways.[2][3] Studies have identified its involvement in the modulation of necroptosis, MAPK, NOD-like receptor, and focal adhesion pathways .[2][3] This multi-targeted approach contributes to its ability to induce both apoptosis and cell cycle arrest in prostate cancer cells.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Prostate cancer cells (PC-3, DU145, LNCaP, or 22Rv1) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound C or Deslanoside for 24, 48, and 72 hours.
-
Reagent Addition: At the end of the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for a specified time (e.g., 1-4 hours) at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound C or Deslanoside for 48 hours.
-
Cell Collection: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The mixture is incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6]
Cell Cycle Analysis (PI Staining)
-
Cell Seeding and Treatment: Cells are treated with this compound C or Deslanoside for 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: After fixation, cells are washed with PBS and resuspended in a staining solution containing PI and RNase A.
-
Incubation: Cells are incubated for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][6]
Experimental Workflow
The general workflow for evaluating the anticancer effects of these compounds is illustrated below.
Conclusion
Both this compound C and its metabolite Deslanoside demonstrate significant anticancer activity against prostate cancer cell lines, primarily through the induction of apoptosis and G2/M cell cycle arrest.[1][2][4] While a direct, head-to-head comparison of their potency is not available from the current literature, Deslanoside has been shown to be effective at nanomolar concentrations in DU 145 and PC-3 cells.[5] Mechanistically, this compound C's effects are linked to the TNF/IL-17 signaling pathway, whereas Deslanoside appears to modulate a broader range of signaling cascades.[1][2][3] Further research, including direct comparative studies and in vivo models, is warranted to fully elucidate the therapeutic potential of these cardiac glycosides in the treatment of prostate cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Lanatoside A, B, and C in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Lanatoside A, B, and C, three cardiac glycosides derived from the plant Digitalis lanata.[1] While historically used for their cardiotonic effects in treating conditions like congestive heart failure and cardiac arrhythmias, recent research has pivoted towards exploring their potential as anticancer agents.[2][3] This comparison focuses on their cytotoxic activities against cancer cells, drawing upon available preclinical data to highlight their relative potencies and mechanisms of action.
All three Lanatosides share a common mechanism of action by inhibiting the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium, thereby enhancing cardiac muscle contractility.[4][5] This fundamental mechanism is also believed to underpin their anticancer effects.
Comparative Cytotoxicity
A key study by Mi et al. (2023) provides a direct comparison of the cytotoxic effects of this compound A, B, and C against human cholangiocarcinoma (CCA) cell lines, HuCCT-1 (intrahepatic) and TFK-1 (extrahepatic). The half-maximal inhibitory concentration (IC50) values from this research indicate that this compound C is the most potent of the three in inhibiting the proliferation of these cancer cells.[6]
| Compound | Cell Line | IC50 (µM) |
| This compound A | HuCCT-1 | 0.2523 |
| TFK-1 | 0.2211 | |
| This compound B | HuCCT-1 | 0.2988 |
| TFK-1 | 0.2789 | |
| This compound C | HuCCT-1 | 0.1720 |
| TFK-1 | 0.1034 |
Data extracted from Mi et al. (2023).[6]
Mechanism of Action in Cancer
Extensive research has been conducted on the anticancer mechanisms of this compound C. It has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines.[7] The pro-apoptotic effects are mediated through the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the modulation of key signaling pathways.[6] While detailed mechanistic studies for this compound A and B are less common, their structural similarity to this compound C suggests a comparable mode of action.
The primary mechanism of action for these cardiac glycosides begins with the inhibition of the Na+/K+-ATPase pump.
In cancer cells, this initial event triggers a cascade of downstream signaling events. For this compound C, this includes the attenuation of several critical cell survival pathways.
Pharmacokinetics and Metabolism
There is a lack of direct comparative pharmacokinetic studies for this compound A, B, and C. However, research on this compound C indicates that it can be metabolized to digoxin in the gut prior to absorption, a process involving both acid hydrolysis and bacterial action.[8] This conversion has implications for its bioavailability and therapeutic effect. The pharmacokinetic profiles of this compound A and B are not as well-documented in publicly available literature.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the comparative cytotoxicity data.
Cell Culture and Viability Assay (CCK-8)
The human cholangiocarcinoma cell lines HuCCT-1 and TFK-1 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator. For the viability assay, cells were seeded in 96-well plates at a density of 5x10^3 cells per well and allowed to adhere overnight. The cells were then treated with varying concentrations of this compound A, B, or C for 48 hours. Following treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 2 hours. The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 values were then calculated.[6]
In Vivo Xenograft Tumor Model
To assess the in vivo anticancer activity of this compound C, a xenograft model was established.[6] Nude mice were subcutaneously injected with HuCCT-1 cells. Once tumors reached a certain volume, the mice were treated with this compound C (e.g., 40 mg/kg/day by gavage). Tumor volume and body weight were monitored regularly. At the end of the study, tumors were excised, weighed, and subjected to further analysis, such as immunohistochemistry for markers of apoptosis (e.g., caspase-3, caspase-9) and proliferation.[6]
Conclusion
Current preclinical evidence, particularly from comparative in vitro studies, suggests that this compound C is a more potent anticancer agent than this compound A and B against the tested cholangiocarcinoma cell lines. Its mechanism of action involves the induction of apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways. While the foundational mechanism of Na+/K+-ATPase inhibition is common to all three compounds, further research is required to determine if this compound A and B engage the same downstream pathways with similar efficacy. Moreover, comprehensive comparative studies on their cardiotonic effects and pharmacokinetic profiles are needed to fully elucidate their therapeutic potential and relative advantages. For researchers in drug development, this compound C presents a promising candidate for further investigation as a repurposed anticancer therapeutic.
References
- 1. drugs.com [drugs.com]
- 2. Cardiac glycosides from Digitalis lanata and their cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Use of Digitalis: A State of the Art Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 17575-21-2: this compound B | CymitQuimica [cymitquimica.com]
- 5. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]
- 7. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption and metabolism of this compound C. II. Fate after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanatoside C: A Comparative Analysis of its Pro-Apoptotic Efficacy Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pro-apoptotic effects of Lanatoside C, a cardiac glycoside, across various cancer cell lines. The information presented is supported by experimental data to validate its potential as an anti-cancer agent.
This compound C has demonstrated significant anti-cancer properties in a variety of tumor types, primarily by inducing apoptosis, or programmed cell death.[1][2] Its mechanisms of action are multifaceted and appear to be cell-line specific, involving the modulation of several key signaling pathways. This guide summarizes the quantitative data on its cytotoxic and pro-apoptotic effects, details the experimental methodologies used for its validation, and visualizes the key signaling pathways involved.
Comparative Efficacy of this compound C
The cytotoxic and pro-apoptotic effects of this compound C have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, and the observed apoptosis rates are summarized below.
Cytotoxicity of this compound C (IC50 Values)
The IC50 values of this compound C vary across different cancer cell lines, indicating a range of sensitivities to the compound. These values are typically determined after 24, 48, or 72 hours of treatment.
| Cell Line | Cancer Type | 24h IC50 (nM) | 48h IC50 (nM) | 72h IC50 (nM) |
| Prostate Cancer | ||||
| PC-3 | Prostate Adenocarcinoma | 208.10[1] | 79.72[1] | 45.43[1] |
| DU145 | Prostate Carcinoma | 151.30[1] | 96.62[1] | 96.43[1] |
| LNCaP | Prostate Carcinoma | 565.50[1] | 344.80[1] | 304.60[1] |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | 400 ± 100[2] | - | - |
| Lung Cancer | ||||
| A549 | Lung Carcinoma | 56.49 ± 5.3[2] | - | - |
| Liver Cancer | ||||
| HepG2 | Hepatocellular Carcinoma | 238 ± 160[2] | - | - |
| Glioblastoma | ||||
| U87 | Glioblastoma | - | ~500[3] | - |
| Cholangiocarcinoma | ||||
| HuCCT-1 | Intrahepatic Cholangiocarcinoma | - | 172.0[4] | - |
| TFK-1 | Extrahepatic Cholangiocarcinoma | - | 103.4[4] | - |
Pro-Apoptotic Activity of this compound C
This compound C has been shown to induce apoptosis in a dose-dependent manner. The percentage of apoptotic cells is typically quantified using Annexin V/PI staining followed by flow cytometry.
| Cell Line | Cancer Type | Treatment | Apoptosis Rate (% of cells) |
| Prostate Cancer | |||
| PC-3 | Prostate Adenocarcinoma | 200 nM for 48h | Markedly increased vs. control[1] |
| 400 nM for 48h | Markedly increased vs. control[1] | ||
| DU145 | Prostate Carcinoma | 200 nM for 48h | Significantly increased vs. control[1] |
| 400 nM for 48h | Significantly increased vs. control[1] | ||
| Cholangiocarcinoma | |||
| HuCCT-1 | Intrahepatic Cholangiocarcinoma | 172.0 nM for 48h | Significantly increased vs. control[5] |
| TFK-1 | Extrahepatic Cholangiocarcinoma | 103.4 nM for 48h | Significantly increased vs. control[5] |
Key Signaling Pathways Modulated by this compound C
This compound C exerts its pro-apoptotic effects by targeting multiple signaling pathways critical for cancer cell survival and proliferation.
Intrinsic and Extrinsic Apoptosis Pathways
This compound C triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism observed across multiple cell lines is the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspases-3 and -7.[2][5]
In glioblastoma cells, this compound C has been shown to sensitize cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis by upregulating the expression of Death Receptor 5 (DR5).[3][6]
PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways
In several cancer types, including hepatocellular carcinoma, breast, lung, and liver cancer, this compound C has been found to inhibit the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling pathways.[2][7] These pathways are crucial for cell proliferation, survival, and growth. By inhibiting these pathways, this compound C effectively halts the cell cycle and promotes apoptosis. For instance, in hepatocellular carcinoma cells, this compound C reduces the phosphorylation of Akt and its downstream effectors, as well as mTOR.[7]
TNF/IL-17 Signaling Pathway in Prostate Cancer
In prostate cancer cells, this compound C has been shown to modulate the TNF/IL-17 signaling pathway.[8] This pathway is involved in inflammation and immune responses, which can contribute to cancer progression. This compound C treatment leads to an upregulation of genes such as FOS and TNFAIP3, and a downregulation of MAPK11 and IL1B, ultimately contributing to the inhibition of proliferation and induction of apoptosis.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound C.
-
Cell Seeding: Seed approximately 3,500 cells per well in a 96-well plate and allow them to attach overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of this compound C for 24, 48, or 72 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plates for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[9]
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound C for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.[9]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[9]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[9]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C. Antibody dilutions should be optimized, for example, a 1:1000 dilution for Bcl-2 antibody.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. This compound C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound C sensitizes glioblastoma cells to tumor necrosis factor–related apoptosis-inducing ligand and induces an alternative cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound C sensitizes glioblastoma cells to tumor necrosis factor-related apoptosis-inducing ligand and induces an alternative cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Bcl-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Reproducibility of Lanatoside C-Induced Cell Cycle Arrest: A Comparative Guide
A comprehensive analysis of the existing experimental data on Lanatoside C's ability to induce cell cycle arrest, primarily at the G2/M phase, reveals a consistent and reproducible effect across various cancer cell lines. This guide provides a comparative overview of the key findings, experimental protocols, and the underlying molecular mechanisms reported in the scientific literature, offering a valuable resource for researchers in oncology and drug development.
This compound C, a cardiac glycoside, has demonstrated significant anti-cancer properties, with a growing body of evidence pointing to its role in disrupting cell cycle progression. This guide synthesizes findings from multiple studies to assess the reproducibility of these claims, focusing on quantitative data, experimental methodologies, and the intricate signaling pathways involved.
Comparative Analysis of Cell Cycle Arrest
The most prominent and consistently reported effect of this compound C on cancer cells is the induction of cell cycle arrest at the G2/M phase. This has been observed in a variety of cancer cell lines, including breast, lung, and liver cancer.
A pivotal study by Reddy et al. (2019) provides a detailed quantitative analysis of this phenomenon in three distinct cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Their findings, summarized in the table below, demonstrate a significant increase in the percentage of cells accumulating in the G2/M phase following treatment with this compound C.[1][2]
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| MCF-7 | Control | 65.4 | 9.9 | 24.7 | [1] |
| This compound C (1.2 µM) | 54.9 | 13.81 | 31.29 | [1] | |
| A549 | Control | 62.7 | 12.58 | 24.72 | [1] |
| This compound C (0.16 µM) | 48.9 | 13.95 | 37.15 | [1] | |
| HepG2 | Control | 63.5 | 11.63 | 24.87 | [1] |
| This compound C (0.7 µM) | 51.2 | 12.11 | 36.69 | [1] |
These findings are corroborated by other independent studies. For instance, Hu et al. (2018) also reported G2/M phase arrest in MCF-7 and HepG2 cells upon this compound C treatment, further strengthening the reproducibility of this effect.[3] The consistent observation of G2/M arrest across different cancer types suggests a fundamental mechanism of action for this compound C.
Experimental Protocols
The reproducibility of scientific findings is intrinsically linked to the methodologies employed. The following sections detail the common experimental protocols used to investigate this compound C-induced cell cycle arrest.
Cell Culture and Treatment
-
Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human liver carcinoma (HepG2) cells are commonly used.[1][3]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound C Treatment: this compound C is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Cells are treated with varying concentrations of this compound C for specific durations, typically 24 hours, to assess its effect on cell cycle distribution.[1]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.[4][5][6]
-
Cell Harvesting: Adherent cells are washed with phosphate-buffered saline (PBS) and harvested by trypsinization. The cells are then collected by centrifugation.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated for at least 30 minutes on ice to fix the cells.[6]
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content, while RNase A eliminates RNA to prevent non-specific staining.[4][7]
-
Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The data is then processed using specialized software to generate histograms that depict the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Western Blot Analysis
Western blotting is employed to investigate the molecular mechanisms underlying cell cycle arrest by examining the expression levels of key regulatory proteins.[8][9]
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a BCA protein assay or a similar method.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Cyclin B1, CDK1, CHK1, CHK2). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Molecular Mechanisms
This compound C-induced G2/M arrest is a consequence of its impact on multiple intracellular signaling pathways that regulate cell cycle progression. The following diagrams, generated using the DOT language, illustrate the key pathways and the experimental workflow.
Studies have shown that this compound C treatment leads to the downregulation of key proteins involved in the G2/M transition, including checkpoint kinases (CHK1 and CHK2) and the Cyclin B1/CDK1 complex.[1] The inhibition of signaling pathways such as PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin by this compound C is believed to be the upstream trigger for this cell cycle arrest.[1][10][11]
Conclusion
References
- 1. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound C inhibits cell proliferation and induces apoptosis through attenuating Wnt/β-catenin/c-Myc signaling pathway in human gastric cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Anti-inflammatory Effects of Lanatoside C and Digoxin
For Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Introduction
Cardiac glycosides, a class of naturally derived compounds, have been used for centuries to treat heart conditions.[1][2] Lanatoside C, derived from the woolly foxglove plant (Digitalis lanata), and its metabolite, Digoxin, are well-known for their cardiotonic effects, which are mediated through the inhibition of the Na+/K+-ATPase pump.[1][3][4][5][6] Beyond their established role in cardiology, a growing body of evidence highlights their potent anti-inflammatory properties.[1][2] This has spurred interest in their potential application for a wide range of inflammatory and autoimmune diseases.[7]
This guide provides an objective comparison of the anti-inflammatory effects of this compound C and Digoxin, summarizing key experimental data, detailing methodologies, and visualizing the underlying molecular pathways to support further research and drug development.
Comparative Analysis of Anti-inflammatory Activity
While direct head-to-head studies are limited, data synthesized from various in vitro experiments indicate that both this compound C and Digoxin exert significant anti-inflammatory effects by modulating key inflammatory pathways. Their primary mechanism involves inhibiting the Na+/K+-ATPase, which triggers downstream signaling cascades that suppress pro-inflammatory mediators.[1]
Table 1: Quantitative Comparison of Anti-inflammatory Effects
| Parameter | This compound C | Digoxin | Cell/Model System | Key Findings |
| NF-κB Inhibition | Potent Inhibitor | Potent Inhibitor | Human Pericytes, Macrophages (RAW 264.7), Burkitt's lymphoma cells | Both compounds effectively suppress the NF-κB pathway, a central regulator of inflammation.[8][9][10][11] Digoxin has been shown to inhibit NF-κB and TNF-α-stimulated NF-κB activity.[10] |
| Cytokine Suppression (IL-1β, TNF-α, IL-6) | Significantly inhibits LPS-induced pro-inflammatory cytokine expression.[11] | Significantly inhibits the release of TNF-α, IL-6, and IL-8 at non-toxic concentrations (<100 nM).[9] | LPS-stimulated RAW 264.7 cells, Human Peripheral Blood Mononuclear Cells (PBMC) | Both glycosides effectively reduce the secretion of key pro-inflammatory cytokines. |
| NLRP3 Inflammasome Modulation | Implied via Na+/K+-ATPase inhibition | Activates NLRP3 inflammasome at clinically relevant concentrations.[12] | Macrophages, Cardiomyocytes | Digoxin and related compounds can activate the NLRP3 inflammasome, leading to IL-1β release.[12] This suggests a complex, potentially pro-inflammatory role in certain contexts, which may differ from its NF-κB inhibitory effects. |
| HIF-1α Inhibition | Not explicitly detailed | Known inhibitor of Hypoxia-inducible factor-1α (HIF-1α).[13][14] | Macrophage cells (RAW 264.7) | Digoxin attenuates osteoclastogenesis by downregulating the HIF-1α-stimulated RANK/RANKL signaling pathway.[13][14] |
Summary of Efficacy: Both this compound C and Digoxin are potent inhibitors of the NF-κB signaling pathway, a cornerstone of their anti-inflammatory action.[8][9][10] They effectively reduce the production of several key pro-inflammatory cytokines. However, their effects on the NLRP3 inflammasome may differ. Digoxin has been shown to activate the NLRP3 inflammasome in human cells, which could contribute to inflammation and cytotoxicity in specific contexts.[12] This contrasts with the general anti-inflammatory profile observed through NF-κB inhibition and highlights the complexity of cardiac glycoside immunomodulation.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound C and Digoxin stem from their shared ability to inhibit the Na+/K+-ATPase enzyme. This inhibition alters intracellular ion concentrations, primarily increasing intracellular Ca2+ and decreasing intracellular K+, which in turn modulates multiple downstream signaling pathways involved in inflammation.
1. Inhibition of the NF-κB Pathway: The most well-documented anti-inflammatory mechanism for cardiac glycosides is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] NF-κB is a master transcriptional regulator of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Cardiac glycosides have been shown to inhibit NF-κB activation upstream of the IKK complex, preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of NF-κB.[8][15]
2. Modulation of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress signals (including potassium efflux), triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[16][17][18] By inhibiting Na+/K+-ATPase, cardiac glycosides disrupt potassium homeostasis, which can lead to NLRP3 activation.[12] Studies specifically on Digoxin confirm that it can activate the NLRP3 inflammasome in human macrophages and cardiomyocytes, leading to IL-1β release and pyroptotic cell death.[12]
Caption: this compound C inhibits NF-κB via Na+/K+-ATPase.
Caption: Digoxin can activate the NLRP3 inflammasome.
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the anti-inflammatory effects of compounds like this compound C and Digoxin.
1. Cell Culture and Stimulation
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or murine macrophage cell lines (e.g., RAW 264.7, THP-1) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.
-
Protocol:
-
Seed cells in multi-well plates at a predetermined density (e.g., 1 x 10^6 cells/mL).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying, non-toxic concentrations of this compound C or Digoxin for 1-2 hours.
-
Stimulate inflammation by adding an agonist like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 8-24 hours).
-
Collect cell culture supernatants for cytokine analysis and lyse cells for protein or RNA analysis.
-
2. Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected cell culture supernatants.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
3. NF-κB Activity Assay (Luciferase Reporter Assay)
-
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Protocol:
-
Transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, treat the cells with this compound C or Digoxin, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer’s instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.
-
Caption: Workflow for assessing anti-inflammatory effects.
Conclusion and Future Directions
Both this compound C and Digoxin demonstrate significant anti-inflammatory potential, primarily through the potent inhibition of the NF-κB pathway. This positions them as interesting candidates for repurposing in inflammatory diseases.
However, the divergent effect of Digoxin on the NLRP3 inflammasome warrants careful consideration.[12] While its NF-κB inhibition is anti-inflammatory, its ability to activate the NLRP3 inflammasome could be pro-inflammatory and contribute to cytotoxicity, complicating its therapeutic profile. This dual activity is a critical area for further investigation.
Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound C and Digoxin in the same experimental systems to accurately determine relative potency and efficacy.
-
Inflammasome Modulation by this compound C: Investigating whether this compound C shares Digoxin's ability to activate the NLRP3 inflammasome or if it has a different, potentially more favorable, profile.
-
In Vivo Models: Validating the in vitro findings in animal models of inflammatory diseases to assess therapeutic efficacy, optimal dosing, and potential toxicity, especially considering the narrow therapeutic index of cardiac glycosides.[19]
Understanding these nuances will be crucial for harnessing the therapeutic potential of these "old drugs" for new anti-inflammatory applications.[1][2]
References
- 1. New Knowledge About Old Drugs: The Anti-Inflammatory Properties of Cardiac Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. This compound C, a Novel Senolytic, Ameliorates Atherosclerosis in Mice [aginganddisease.org]
- 5. What is the mechanism of Digoxin? [synapse.patsnap.com]
- 6. Digoxin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Cardiac Glycosides as Immune System Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Digoxin and digoxin-like immunoreactive factors (DLIF) modulate the release of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Digoxin Attenuates Receptor Activation of NF-κB Ligand-Induced Osteoclastogenesis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Digitoxin elicits anti-inflammatory and vasoprotective properties in endothelial cells: Therapeutic implications for the treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. NLRP3 Inflammasome Inhibitors in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Lanatoside C: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Lanatoside C
This compound C is a cardiac glycoside, a toxic compound that requires meticulous handling and disposal to ensure the safety of laboratory personnel and environmental protection.[1] Adherence to proper disposal protocols is critical and is governed by stringent federal, state, and local regulations. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage this compound C waste safely and effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound C with the utmost care in a controlled laboratory environment.
-
Ventilation: Always handle this compound C in a well-ventilated area. The use of a laboratory extractor hood is strongly recommended to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Gloves: Chemical-resistant gloves tested according to EN 374.[2]
-
Eye Protection: Safety goggles with side protection.[2]
-
Respiratory Protection: In situations where dust formation is possible, a self-contained breathing apparatus should be worn.[2]
-
Protective Clothing: A lab coat or full chemical protective clothing to prevent skin contamination.[2]
-
-
Hygiene: Avoid eating, drinking, or smoking in areas where this compound C is handled.[3] After handling, ensure thorough skin cleansing.[2]
Spill Management Protocol
In the event of a this compound C spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described above.
-
Containment: Prevent the spilled material from entering drains, surface water, or groundwater.[2] Cover drains if necessary.[2]
-
Cleanup:
-
Decontamination: Thoroughly clean the contaminated area. Retain contaminated washing water for proper disposal as hazardous waste.[2]
Step-by-Step Disposal Protocol for this compound C
The disposal of this compound C and any materials contaminated with it must be managed as hazardous pharmaceutical waste.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: All items that have come into contact with this compound C are considered hazardous waste. This includes:
-
Unused or expired pure this compound C.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
Contaminated PPE (gloves, lab coats).
-
Spill cleanup materials.
-
-
Use Designated Containers: Collect all this compound C waste in a dedicated, chemically compatible, and leak-proof container.[3][4] The container must be kept closed except when adding waste.
Step 2: Labeling of Hazardous Waste Containers
-
Proper Labeling: Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.[5]
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound C."
-
The specific hazards (e.g., "Toxic," "Acutely Hazardous").
-
The accumulation start date.
-
The name and contact information of the generating laboratory or researcher.
-
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA within the laboratory.[5]
-
Storage Conditions: The storage area should be secure, away from general laboratory traffic, and prevent any environmental release. Store in a dry and cool place.[2]
Step 4: Arrange for Professional Disposal
-
Engage a Licensed Waste Disposal Company: The disposal of hazardous waste must be handled by a certified and licensed industrial waste disposal company.[6]
-
Incineration: The recommended method for the final disposal of this compound C is incineration at a permitted treatment facility.[6][7]
-
Regulatory Compliance: Ensure that the entire disposal process complies with all relevant regulations, including those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Note that there is a nationwide ban on the sewering (flushing) of hazardous waste pharmaceuticals.[9]
Summary of Key Disposal Information
| Aspect | Guideline |
| Primary Hazard | Toxic if swallowed, in contact with skin, or if inhaled.[10] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant via incineration.[6] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side protection, and protective clothing.[2] |
| Spill Cleanup | Absorb spills with inert material and collect for disposal in a labeled hazardous waste container.[2] |
| Container Management | Use sealed, compatible, and clearly labeled "Hazardous Waste" containers.[4][5] |
| Environmental Precautions | Avoid release to the environment. Do not dispose of down the drain.[2][5] |
This compound C Disposal Workflow
A flowchart illustrating the procedural steps for the safe disposal of this compound C waste.
References
- 1. This compound C | 17575-22-3 | OL09899 | Biosynth [biosynth.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. laddresearch.com [laddresearch.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 10. This compound C | C49H76O20 | CID 656630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Lanatoside
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Lanatoside is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
This compound C is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, strict adherence to safety protocols is crucial to prevent accidental exposure.
Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to personal protection is necessary when working with this compound. The following table summarizes the required PPE and safety measures.
| PPE/Safety Measure | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested gloves (e.g., nitrile) is recommended.[3][4] | Prevents skin contact with the highly toxic compound.[1][2] Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Gown | Disposable, impermeable gown, preferably with long sleeves and elastic cuffs.[3][4] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety glasses with side shields, goggles, or a face shield.[5] | Protects eyes from splashes or airborne particles of the compound. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder form or if there is a risk of aerosolization.[3] | Prevents inhalation of the toxic powder. |
| Ventilation | All handling of this compound powder should be performed in a certified chemical fume hood or a biological safety cabinet. | Minimizes the risk of inhalation exposure and environmental contamination. |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
The storage temperature should be as recommended by the manufacturer, typically at -20°C.
2. Preparation and Handling:
-
Before starting any work, ensure the chemical fume hood or biological safety cabinet is functioning correctly.
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the powder, use a dedicated, clean spatula and weighing boat. Perform this task within the fume hood to contain any airborne particles.
-
For creating solutions, add the solvent to the this compound powder slowly to avoid splashing.
3. Spill Management:
-
In case of a spill, evacuate the immediate area and restrict access.
-
Wearing the appropriate PPE, cover the spill with an absorbent material.
-
For powder spills, gently cover with damp absorbent paper to avoid raising dust.[6]
-
Collect the absorbed material and any contaminated items into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and then with soap and water.
4. First Aid Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, weighing papers, and absorbent materials. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[7]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
All hazardous waste must be disposed of through an approved hazardous waste management service, following all local, state, and federal regulations.
Experimental Workflow for Safe this compound Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. This compound C | C49H76O20 | CID 656630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 4. pogo.ca [pogo.ca]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10. Emergency Procedures | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
